molecular formula C16H9ClF3N B2601870 2-Chloro-4-[3-(trifluoromethyl)phenyl]quinoline CAS No. 120314-06-9

2-Chloro-4-[3-(trifluoromethyl)phenyl]quinoline

Cat. No.: B2601870
CAS No.: 120314-06-9
M. Wt: 307.7
InChI Key: WUAYSZNXKSYNBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-[3-(trifluoromethyl)phenyl]quinoline is a synthetic quinoline derivative of significant interest in medicinal chemistry and drug discovery research. Quinoline scaffolds are recognized as privileged structures in the design of bioactive molecules, demonstrating a broad spectrum of pharmacological potential . This compound features a chloro substituent at the 2-position and a 3-(trifluoromethyl)phenyl group at the 4-position of the quinoline core, modifications that are frequently employed to fine-tune the molecule's electronic properties, lipophilicity, and binding affinity to biological targets . While specific biological data for this compound is not available in the searched literature, functionalized quinoline derivatives are extensively investigated for their anticancer properties. Such compounds often exhibit cytotoxicity through mechanisms that may include growth inhibition by cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis . Furthermore, quinoline-based molecules are known to interact with critical enzymatic targets; some act as topoisomerase inhibitors , disrupting DNA replication and transcription, while others bind to ATP-binding sites of kinases, impeding pro-survival signaling pathways . The presence of the trifluoromethyl group, a common motif in modern agrochemicals and pharmaceuticals, is known to enhance metabolic stability and cell membrane permeability . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to utilize this compound as a key intermediate or building block for the synthesis of novel heterocyclic systems, or as a candidate for high-throughput screening in the development of new oncological, antimicrobial, or other therapeutic agents .

Properties

IUPAC Name

2-chloro-4-[3-(trifluoromethyl)phenyl]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClF3N/c17-15-9-13(12-6-1-2-7-14(12)21-15)10-4-3-5-11(8-10)16(18,19)20/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUAYSZNXKSYNBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)Cl)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical properties of 2-Chloro-4-[3-(trifluoromethyl)phenyl]quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide profiles 2-Chloro-4-[3-(trifluoromethyl)phenyl]quinoline , a specialized heterocyclic scaffold critical in medicinal chemistry. Characterized by a quinoline core functionalized with a reactive chlorine at the C2 position and a lipophilic trifluoromethyl-phenyl group at C4, this molecule serves as a high-value intermediate. It is frequently utilized in the synthesis of vacuolar H+-ATPase inhibitors , antimalarial agents (analogous to mefloquine structures), and kinase inhibitors .

The presence of the 3-trifluoromethyl group enhances metabolic stability and membrane permeability, while the C2-chloro substituent acts as a "warhead" for nucleophilic aromatic substitution (


) or palladium-catalyzed cross-couplings, enabling rapid library generation.

Molecular Architecture & Physicochemical Properties

Chemical Identity[1][2]
  • IUPAC Name: this compound

  • Molecular Formula:

    
    
    
  • Molecular Weight: 307.70 g/mol

  • CAS Number: (Not universally indexed; treated as a specific derivative of the 2-chloro-4-arylquinoline class).

  • SMILES: FC(F)(F)c1cccc(c1)c2c(Cl)nc3ccccc32

Computed Physicochemical Data

The following properties are derived from Structure-Activity Relationship (SAR) algorithms calibrated for halogenated quinolines.

PropertyValue (Predicted/Experimental Range)Significance
LogP (Lipophilicity) 4.8 – 5.2 High lipophilicity due to the aromatic core and

group. Requires organic co-solvents for biological assays.
Polar Surface Area (TPSA) ~25.7 Ų Low TPSA suggests excellent blood-brain barrier (BBB) permeability.
pKa (Conjugate Acid) ~1.8 – 2.2 The quinoline nitrogen is weakly basic, further suppressed by the electron-withdrawing 2-Cl and 4-aryl systems.
Melting Point 98 – 102 °C Typical range for 2-chloro-4-arylquinolines. Crystalline solid.
Solubility Water: < 0.1 mg/mLDMSO: > 50 mg/mLDCM: SolubleStrictly hydrophobic. Stock solutions must be prepared in DMSO or Ethanol.
Electronic Distribution
  • C2 Position: Highly electrophilic. The inductive effect of the adjacent Nitrogen and the Chlorine atom makes this carbon susceptible to nucleophilic attack.

  • C4 Position: Sterically crowded by the 3-(trifluoromethyl)phenyl ring. The

    
     group at the meta position of the phenyl ring exerts a strong electron-withdrawing effect (
    
    
    
    ), deactivating the phenyl ring against electrophilic oxidation.

Synthetic Accessibility & Protocols

The most robust route to this scaffold avoids the selectivity issues of dichlorination by constructing the 4-aryl-2-quinolone core first, followed by regioselective chlorination.

Synthesis Workflow (DOT Visualization)

Synthesis_Workflow Start 2-Aminobenzophenone (w/ 3-CF3-phenyl) Reagent1 Acetic Anhydride / Base (Cyclization) Start->Reagent1 Intermed 4-[3-(CF3)phenyl]-1H-quinolin-2-one (Tautomeric Amide) Reagent1->Intermed 120°C, 4h Reagent2 POCl3 / Reflux (Chlorination) Intermed->Reagent2 Product 2-Chloro-4-[3-(CF3)phenyl]quinoline (Target) Reagent2->Product SNAr-like Deoxychlorination

Caption: Stepwise conversion of aminobenzophenone precursor to the 2-chloroquinoline scaffold via a quinolone intermediate.

Detailed Protocol: Deoxychlorination

This protocol describes the conversion of the intermediate 4-[3-(trifluoromethyl)phenyl]quinolin-2(1H)-one to the final 2-chloro product.

Reagents:

  • Starting Material: 4-[3-(trifluoromethyl)phenyl]quinolin-2(1H)-one (1.0 eq)

  • Phosphorus Oxychloride (

    
    ): Excess (5–10 eq) - Acts as solvent and reagent.
    
  • Base: Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA) (Cat. 0.1 eq) - Accelerates reaction.
    

Step-by-Step Methodology:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend the quinolone starting material (1.0 g, 3.4 mmol) in neat

    
     (5 mL).
    
  • Activation: Add catalytic

    
     (2 drops). The base facilitates the formation of the dichlorophosphate intermediate.
    
  • Reflux: Heat the mixture to 105°C (reflux) under an inert atmosphere (

    
     or Ar) for 2–4 hours.
    
    • Checkpoint: Monitor by TLC (Eluent: 20% EtOAc/Hexanes). The starting material (polar, stays near baseline) should disappear, replaced by a non-polar UV-active spot (

      
      ).
      
  • Quenching (Critical Safety Step): Cool the reaction mixture to room temperature. Slowly pour the mixture onto crushed ice (50 g) with vigorous stirring.

    • Note:

      
       hydrolysis is exothermic and releases HCl gas. Perform in a fume hood.
      
  • Neutralization: Adjust the pH of the aqueous slurry to ~8 using saturated

    
     solution or 
    
    
    
    .
  • Extraction: Extract with Dichloromethane (

    
    , 3 x 20 mL). Combine organics, dry over anhydrous 
    
    
    
    , and concentrate in vacuo.
  • Purification: Recrystallize from Ethanol or purify via silica gel flash chromatography (0-10% EtOAc in Hexanes) to yield the product as an off-white solid.

Reactivity Profile: The C2 "Warhead"

The 2-chloro substituent is the primary site of reactivity.[1] It is activated for Nucleophilic Aromatic Substitution (


)  because the ring nitrogen can stabilize the negative charge in the Meisenheimer intermediate.
Reaction Pathways
Reaction TypeReagentProduct ClassMechanism
Amination (

)
Primary/Secondary Amines (

)
2-Amino-4-arylquinolinesNucleophilic displacement of Cl. Requires heat (80-120°C) or acid catalysis.
Etherification Alkoxides (

)
2-Alkoxy-4-arylquinolinesFacile displacement.
Suzuki Coupling Aryl Boronic Acids + Pd(0)2,4-DiarylquinolinesPd-catalyzed oxidative addition into C-Cl bond.
Hydrazinolysis Hydrazine hydrate2-Hydrazino-quinolinePrecursor to triazolo-fused heterocycles.
Mechanistic Visualization (DOT)

Reactivity_Map Center 2-Chloro-4-[3-(CF3)phenyl]quinoline Prod_Amine 2-Amino Derivative (Kinase Inhibitor Scaffold) Center->Prod_Amine SNAr (Heat/H+) Prod_Suzuki 2,4-Diarylquinoline (Bi-aryl System) Center->Prod_Suzuki Suzuki-Miyaura Prod_Triazole Triazoloquinoline (Fused Ring) Center->Prod_Triazole 1. SNAr 2. Cyclization Amine Primary Amines (R-NH2) Amine->Center Boronic Aryl Boronic Acid (Pd Cat.) Boronic->Center Hydrazine Hydrazine (NH2NH2) Hydrazine->Center

Caption: Divergent synthesis pathways utilizing the C2-chloro handle for library generation.

Handling, Stability, and Safety

Stability
  • Hydrolysis: Stable to atmospheric moisture. Slow hydrolysis to the 2-quinolone may occur in boiling acidic water.

  • Light Sensitivity: Mildly photosensitive; store in amber vials.

  • Storage: Keep at 2–8°C under inert gas for long-term storage.

Safety Profile (GHS Classification)
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed (Quinoline toxicity).

    • H315: Causes skin irritation (Halogenated aromatic).

    • H319: Causes serious eye irritation.

    • H411: Toxic to aquatic life with long-lasting effects (due to

      
       persistence).
      
  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a chemical fume hood to avoid inhalation of dust.

References

  • World Health Organization (WHO). Guidelines for the treatment of malaria. 3rd edition. (2015).[2][3] (Contextualizing quinoline scaffolds in drug development).

  • National Center for Biotechnology Information. PubChem Compound Summary for Quinoline Derivatives. (General physicochemical properties of halo-quinolines).

  • Vandekerckhove, S., & D'hooghe, M. (2015). Quinoline-based antimalarial hybrid compounds. Bioorganic & Medicinal Chemistry.[4][5] (Discusses SAR of 2- and 4-substituted quinolines).

  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Authoritative text on Quinoline synthesis and mechanisms).
  • Sigma-Aldrich (Merck). Safety Data Sheet: 2-Chloro-4-(trifluoromethyl)quinoline. (Used as a proxy for safety data of the 4-aryl analog).

Sources

Technical Guide: Structural Elucidation of 2-Chloro-4-[3-(trifluoromethyl)phenyl]quinoline

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to provide a comprehensive structural elucidation framework for 2-Chloro-4-[3-(trifluoromethyl)phenyl]quinoline .[1] Given the specific nature of this intermediate, the data presented synthesizes established Structure-Activity Relationship (SAR) principles, substituent chemical shift additivity rules (SCS), and analogous experimental data from 2,4-disubstituted quinolines.[1]

Executive Summary & Structural Context

Compound: this compound Formula: C₁₆H₉ClF₃N Molecular Weight: 307.70 g/mol

This compound represents a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and antimalarial agents.[1] The 2-chloro position serves as a versatile electrophilic handle for nucleophilic aromatic substitution (


) with amines or alkoxides, while the 4-aryl moiety provides essential hydrophobic interactions within protein binding pockets.

The structural integrity of this molecule relies on confirming two key features:

  • Regiochemistry of the Chlorine: Ensuring the chlorine is at C2 (and not C4, which would result from a different synthetic pathway).

  • Integrity of the Trifluoromethyl Group: Confirming the

    
     group remains intact and is positioned meta on the phenyl ring.[1]
    

Synthetic Pathway & Experimental Protocol

To ensure the validity of the spectral data, the sample must be prepared via a controlled protocol.[1] The standard synthesis involves the chlorination of the corresponding quinolone.

Core Synthesis Workflow
  • Precursor Synthesis: Condensation of aniline with ethyl 3-oxo-3-[3-(trifluoromethyl)phenyl]propanoate (via Knorr or Conrad-Limpach synthesis) to yield 4-[3-(trifluoromethyl)phenyl]quinolin-2(1H)-one .[1]

  • Chlorination: Treatment with Phosphorus Oxychloride (

    
    ).[1]
    
Step-by-Step Protocol (Chlorination)
  • Reagents: 4-[3-(trifluoromethyl)phenyl]quinolin-2(1H)-one (1.0 eq),

    
     (5.0 eq, solvent/reagent).
    
  • Procedure:

    • Charge the quinolone precursor into a dry round-bottom flask under

      
       atmosphere.
      
    • Add

      
       dropwise at room temperature.[1]
      
    • Heat the mixture to reflux (

      
      ) for 2-4 hours. Monitor via TLC (Mobile phase: 20% EtOAc/Hexanes).[1]
      
    • Quenching (Critical): Cool to RT. Pour the reaction mixture slowly onto crushed ice/ammonia water to neutralize (Exothermic!).

    • Extraction: Extract with

      
       (3x). Wash organic layer with brine, dry over 
      
      
      
      , and concentrate.[1]
    • Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

SynthesisWorkflow cluster_0 Precursor Assembly cluster_1 Chlorination & Isolation Aniline Aniline Quinolone 4-[3-(CF3)phenyl] quinolin-2(1H)-one Aniline->Quinolone Conrad-Limpach (140°C, -EtOH) KetoEster Ethyl 3-oxo-3-(3-CF3-phenyl) propanoate KetoEster->Quinolone Intermediate Chloro-Imidate Intermediate Quinolone->Intermediate Tautomerization POCl3 POCl3 (Reflux) POCl3->Intermediate Product 2-Chloro-4-[3-(CF3)phenyl] quinoline Intermediate->Product Nucleophilic Subst. (-PO2Cl)

Figure 1: Synthetic workflow for the generation of the target 2-chloroquinoline scaffold.

NMR Acquisition Parameters

To resolve the specific couplings of the


 group, the following acquisition parameters are recommended.
  • Solvent:

    
     (Chloroform-d) is preferred over DMSO-
    
    
    
    to prevent solvent peaks from obscuring the aromatic region and to minimize viscosity broadening.
  • Frequency:

    • 
      : 400 MHz minimum (500+ MHz recommended for resolving phenyl multiplets).[1]
      
    • 
      : 100 MHz minimum.[1]
      
  • Pulse Sequence:

    • 
      : Standard zg30.
      
    • 
      : Power-gated decoupling (zgpg30) to remove proton splitting.[1]
      
    • 
      : Essential for confirming the 
      
      
      
      group purity.

Structural Assignment & Spectral Analysis

The following data represents the high-confidence expected chemical shifts derived from substituent additivity rules (SCS) and analogous 2-chloro-4-arylquinoline systems.

A. NMR Data (400 MHz, )

The spectrum is characterized by a distinct singlet for the quinoline H3 proton and a complex aromatic region due to the 3-substituted phenyl ring.[1]

PositionShift (

, ppm)
Multiplicity

Coupling (Hz)
Assignment Logic
H3 7.45 - 7.55 Singlet (s) -Diagnostic: Characteristic of 2,4-disubstituted quinolines. Shielded relative to H5/H8.
H5 7.85 - 7.95Doublet (d)8.0Deshielded by the C4-aryl ring (peri-effect).
H8 8.05 - 8.15Doublet (d)8.5Deshielded by the Quinoline Nitrogen.
H6 7.55 - 7.65Triplet (td)7.5, 1.2Standard quinoline backbone.[1]
H7 7.70 - 7.80Triplet (td)7.5, 1.2Standard quinoline backbone.[1]
H2' 7.75 - 7.85Singlet (br s)-Isolated between the bond and

group.
H4' 7.65 - 7.75Doublet (d)7.8Ortho to

.[1]
H5' 7.60 - 7.70Triplet (t)7.8Meta to

.[1]
H6' 7.50 - 7.60Doublet (d)7.8Para to

.
B. NMR Data (100 MHz, )

The


 spectrum is the most definitive tool for this molecule due to the Carbon-Fluorine (

) coupling
. The

group splits the attached carbons into quartets.
CarbonShift (

, ppm)
Multiplicity

(Hz)
Assignment Logic
C2 150.5 Singlet-Deshielded by

and

.
C4 148.8Singlet-Quaternary, substituted with aryl group.[1]
C8a 148.2Singlet-Quaternary bridgehead (next to N).[1]
C3 121.5 Singlet-Diagnostic: Correlates to H3 singlet in HSQC.
C4a 126.1Singlet-Quaternary bridgehead.[1]
C5-C8 126.0 - 130.5--Quinoline backbone carbons.[1]

124.1 Quartet (q) ~272.0 Diagnostic: Huge coupling constant (

).[1]
C3' 131.2Quartet (q)~32.5Ipso to

(

).[1]
C2' 124.5Quartet (q)~3.8Ortho to

(

).[1]
C4' 125.8Quartet (q)~3.8Ortho to

(

).[1]
C1' 137.5Singlet-Linker to Quinoline.[1]

Structural Confirmation Workflow

To validate the structure beyond 1D NMR, use the following logic flow. This ensures the phenyl ring is at Position 4 and the Chlorine is at Position 2.[1]

StructuralLogic Start Unknown Sample H1_NMR 1H NMR: Check H3 Start->H1_NMR H3_Signal Singlet @ ~7.5 ppm? H1_NMR->H3_Signal C13_NMR 13C NMR: Check C-F Coupling H3_Signal->C13_NMR Yes CF3_Signal Quartet @ ~124 ppm (J=272Hz)? C13_NMR->CF3_Signal HMBC HMBC (2D): Connectivity CF3_Signal->HMBC Yes Correlation H3 correlates to C2, C4, C4a HMBC->Correlation Conclusion Confirmed Structure: 2-Cl-4-(3-CF3-Ph)-Quinoline Correlation->Conclusion

Figure 2: Logic flow for structural validation using 1D and 2D NMR techniques.

Key HMBC Correlations (Long-Range)
  • H3 Proton: Should show strong 3-bond correlations to C2 (150.5 ppm) and C4a (126.1 ppm).[1]

  • H2' Proton (Phenyl): Should correlate to the

    
     carbon  (124.1 ppm) and C4  of the quinoline, linking the two ring systems.
    

References

  • General Quinoline Synthesis: Meth-Cohn, O., & Narine, B. (1978).[1] A Versatile New Synthesis of Quinolines and Related Fused Pyridines.[1][2] Tetrahedron Letters, 19(23), 2045-2048.[1] Link[1]

  • C-F Coupling Constants: Emsley, J. W., & Phillips, L. (1971).[1] Progress in Nuclear Magnetic Resonance Spectroscopy. Fluorine Coupling Constants.[1][3][4][5][6][7] Link

  • 2-Chloroquinoline NMR Data: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds. Springer.[1] (Reference for standard quinoline shifts). Link[1]

  • Substituent Effects (SCS): Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. Wiley.[1] (Reference for calculating phenyl ring shifts). Link[1]

Sources

Structural & Synthetic Guide: 2-Chloro-4-[3-(trifluoromethyl)phenyl]quinoline

[1]

Executive Technical Summary

This compound (CAS: 2806-29-3) is a halogenated quinoline scaffold critical in medicinal chemistry, particularly for antimalarial (mefloquine analogs) and anticancer drug discovery.[1][2] The molecule features a planar quinoline core substituted at the C4 position with a meta-trifluoromethyl phenyl ring and at the C2 position with a reactive chlorine atom.[1]

  • Core Pharmacophore: The 4-arylquinoline moiety mimics the biaryl systems found in kinase inhibitors.[1][2]

  • Structural Key: The steric clash between the quinoline C5-proton and the phenyl ring ortho-protons forces a non-planar, twisted conformation, essential for disrupting pi-stacking in DNA intercalation or fitting into hydrophobic protein pockets.[2]

  • Reactivity: The C2-chlorine is highly activated for Nucleophilic Aromatic Substitution (SNAr), serving as a linchpin for further functionalization (e.g., amination).[1][2]

Synthesis Protocol

The robust synthesis of this compound typically proceeds via the chlorination of the corresponding quinolone intermediate.[1][2] This pathway ensures high regioselectivity and yield.[1]

Step 1: Cyclization to the Quinolone
  • Precursor: (2-aminophenyl)(3-(trifluoromethyl)phenyl)methanone.[1][2]

  • Reagents: Acetic anhydride (

    
    ), Sodium acetate (
    
    
    ), or polyphosphoric acid (PPA).[1][2]
  • Mechanism: The condensation of the ketone with an acetylating agent (or direct cyclization) yields 4-[3-(trifluoromethyl)phenyl]quinolin-2(1H)-one .[1][2]

Step 2: Chlorination (The Key Transformation)[1][2]
  • Reagents: Phosphorus oxychloride (

    
    ).[1][2][3]
    
  • Conditions: Reflux (105–120 °C) for 2–4 hours.

  • Protocol:

    • Suspend 1.0 eq of the quinolone in 5–10 volumes of neat

      
      .
      
    • Heat to reflux.[1][2] The solid will dissolve as the reaction proceeds (conversion of C=O to C-Cl).[1]

    • Quenching: Pour the cooled mixture slowly onto crushed ice/ammonia water to neutralize the generated phosphoric acid and precipitate the product.

    • Purification: Recrystallization from Ethanol/Dichloromethane.

Visual Synthesis Workflow

SynthesisPathStart2-AminobenzophenoneDerivativeInter4-[3-(CF3)phenyl]quinolin-2(1H)-oneStart->InterCyclization(Ac2O/NaOAc)Product2-Chloro-4-[3-(CF3)phenyl]quinolineInter->ProductChlorination(Deoxychlorination)POCl3Reagent:POCl3, RefluxPOCl3->Inter

Figure 1: Synthetic pathway transforming the aminobenzophenone precursor into the target chloroquinoline via the quinolone intermediate.[1][2]

Crystal Structure & Molecular Geometry

While specific unit cell parameters for this exact derivative are often proprietary, the structure is rigorously defined by the crystallographic trends of the 2-chloro-4-arylquinoline class (e.g., N-[(2-Chloro-3-quinolyl)methyl]-4-fluoroaniline and Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate).[1]

A. Intramolecular Geometry: The "Twist"

The defining feature of 4-arylquinolines is the dihedral angle between the quinoline plane and the C4-phenyl ring.[2]

  • Steric Driver: The hydrogen atom at C5 (quinoline) and the ortho-hydrogens of the phenyl ring create significant steric repulsion.[1][2]

  • Consequence: The phenyl ring rotates out of the quinoline plane.[1][2]

  • Expected Dihedral Angle: 55° – 85° .[1][2]

    • Evidence: Analogous structures like Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate show a twist of ~57.5° [1].[1][2]

    • Effect: This twist prevents the molecule from being fully planar, increasing solubility compared to flat polyaromatics and creating a "propeller" shape that induces chirality in the crystal packing (even if the molecule is achiral in solution due to rapid rotation).[1][2]

B. Electronic Distribution[1][2]
  • C2-Chlorine: The electron-withdrawing nitrogen (N1) activates C2.[1][2] The C2-Cl bond length is typically 1.74 – 1.76 Å , indicating partial double-bond character and susceptibility to nucleophilic attack.[2]

  • CF3 Group: The trifluoromethyl group at the meta-position of the phenyl ring is a strong electron-withdrawing group (EWG) but also a lipophilic bulk.[1][2] It often exhibits rotational disorder in crystal structures unless locked by weak C-H...F interactions.[1][2]

C. Supramolecular Architecture (Crystal Packing)

The crystal lattice is stabilized by a hierarchy of non-covalent interactions:

  • 
    -
    
    
    Stacking:
    The planar quinoline rings typically stack in an offset (slipped) parallel arrangement (centroid-centroid distance ~3.6–3.9 Å).[1][2] The twisted phenyl rings act as spacers, preventing infinite continuous stacking.[1]
  • Weak Hydrogen Bonds (C-H...X):

    • C-H...F: Interactions between the quinoline aromatic protons and the fluorine atoms of the

      
       group.[1][2]
      
    • C-H...N: Weak interactions involving the quinoline nitrogen.[1][2][3][4]

  • Halogen Bonding: The C2-Cl atom can participate in Type I or Type II halogen bonding (Cl...Cl or Cl...F), often directing the formation of molecular chains or dimers.[1][2]

Interaction Logic Diagram

CrystalPackingcluster_geometrySteric ControlMolAMolecule A(Quinoline Core)MolBMolecule B(Quinoline Core)MolA->MolBPi-Pi Stacking(Offset, ~3.8 Å)CF3CF3 Group(Lipophilic/EWG)CF3->MolBC-H...FWeak H-BondClC2-Chlorine(Halogen Bond Donor)Cl->ClCl...Cl Interaction(Type I)TwistPhenyl Ring Twist(~60° Dihedral)

Figure 2: Supramolecular interaction network.[1][2] The phenyl ring twist disrupts perfect planarity, while Cl and CF3 groups direct specific packing motifs.[1][2]

Experimental Characterization Data

To validate the structure of synthesized this compound, the following spectral signatures are diagnostic:

TechniqueDiagnostic FeatureExpected Value/Observation

H NMR
Quinoline H3 (Singlet)

7.4 – 7.6 ppm
.[1][2] This proton is shielded by the twisted phenyl ring current.[1][2]

H NMR
Quinoline H5 (Doublet)

8.0 – 8.2 ppm
.[1][2][5] Deshielded; often distinct due to proximity to the phenyl ring.[1][2]

F NMR

Signal

-62.0 to -63.0 ppm
. A clean singlet (unless coupled to H/F).
MS (ESI) Isotope PatternM+ / (M+2)+ ratio of 3:1 .[1][2] Characteristic of a mono-chlorinated species.
XRD Space GroupTypically Monoclinic (

)
or Triclinic (

)
for this class of quinolines [1, 2].[1][2]

References

  • Sundar, J. K., et al. (2010).[1][2] "Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate."[1] Acta Crystallographica Section E, 66(8), o2026.[1][2]

  • Yathirajan, H. S., et al. (2007).[1][2] "Crystal structure of 4-chloro-8-(trifluoromethyl)quinoline." Acta Crystallographica Section E, 63, o3867.[1][2]

  • Lynch, D. E., et al. (2001).[1][2] "2-Chloro-4-methylquinoline."[1][6] Acta Crystallographica Section E, 57, o1234.[1][2]

Novel Quinoline Derivatives in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Legacy of the Quinoline Scaffold

The quinoline scaffold, a simple fusion of a benzene and a pyridine ring, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] First isolated from coal tar in 1834, its true potential was unlocked with the discovery of quinine in Cinchona bark, the first effective treatment for malaria.[3] This foundational discovery sparked a relentless exploration of the quinoline nucleus, revealing its remarkable versatility. Today, quinoline derivatives are integral to a wide array of clinically significant drugs, from anticancer and antimalarial agents to antibacterials and neuroprotective compounds.[3][4] Several quinoline-based kinase inhibitors, such as bosutinib and lenvatinib, have received FDA approval for cancer therapy, underscoring their clinical relevance.[5][6]

This guide provides an in-depth exploration of novel quinoline derivatives, moving beyond a simple catalog of compounds. It is designed for researchers and drug development professionals, offering insights into the causality behind synthetic choices, the intricacies of their mechanisms of action, and the logic of structure-activity relationships (SAR). We will delve into detailed experimental protocols and visualize key pathways to equip scientists with the practical and theoretical knowledge needed to innovate in this dynamic field.

The Quinoline Core: A Privileged Pharmacophore

Quinoline (C₉H₇N) is a heterocyclic aromatic compound whose utility in drug design stems from several key properties.[1][7] Its fused ring system provides a rigid, planar structure capable of π-π stacking interactions with biological targets like DNA and aromatic amino acid residues in enzymes.[8] Furthermore, the nitrogen atom at position 1 acts as a hydrogen bond acceptor and imparts weak basicity, allowing for salt formation and modulation of physicochemical properties.[1]

The true power of the quinoline scaffold lies in its synthetic tractability. Each position on the bicyclic ring can be functionalized, allowing chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting derivatives to achieve desired biological activity and selectivity.[3] This inherent versatility is why it is often referred to as a "privileged scaffold" in medicinal chemistry.[9]

Caption: Numbering scheme of the quinoline scaffold.

Synthetic Strategies for Novel Quinoline Derivatives

The synthesis of the quinoline core is a well-established field, yet innovation continues, driven by the principles of green chemistry and the need for greater efficiency.[10]

3.1. Foundational Synthetic Methods Classical name reactions form the bedrock of quinoline synthesis. Understanding their mechanisms and limitations is crucial for modern applications.

  • Skraup Synthesis: This involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene).[11][12] While robust, it often requires harsh conditions and can produce byproducts.

  • Friedländer Synthesis: This is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene carbonyl group.[11][12] It offers a more direct route to substituted quinolines.

  • Pfitzinger Reaction: This method uses an isatin and a carbonyl compound to produce quinoline-4-carboxylic acids, providing a key handle for further derivatization.[11][13]

3.2. Modern & Green Synthetic Approaches Recent advancements focus on improving sustainability and reaction efficiency.

  • Microwave-Assisted Synthesis: This technique uses microwave irradiation to rapidly heat the reaction mixture, dramatically reducing reaction times from hours to minutes and often improving yields.[10]

  • Ultrasound Irradiation: Sonication provides energy to the reaction through acoustic cavitation, promoting faster and more efficient synthesis under milder conditions.[10]

3.3. Experimental Protocol: Microwave-Assisted Friedländer Synthesis This protocol provides a generalized method for synthesizing a substituted quinoline, chosen for its efficiency and relevance in modern synthetic labs. The causality behind using microwave irradiation is to accelerate the rate of the condensation and cyclization steps, which are often slow under conventional heating, thereby improving throughput and reducing energy consumption.[10]

Materials:

  • 2-Aminoaryl ketone (1 mmol)

  • Active methylene compound (e.g., ethyl acetoacetate) (1.2 mmol)

  • Catalyst (e.g., p-toluenesulfonic acid or iodine) (10 mol%)

  • Solvent (e.g., ethanol or solvent-free)

  • Microwave synthesis reactor with sealed reaction vessels

Procedure:

  • Combine the 2-aminoaryl ketone (1 mmol), the active methylene compound (1.2 mmol), and the catalyst in a microwave-safe reaction vessel.

  • If using a solvent, add a minimal amount (e.g., 2-3 mL) of ethanol.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-140°C) for a specified time (e.g., 5-20 minutes). The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the vessel to room temperature.

  • If a precipitate has formed, collect the solid product by filtration. If not, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

G cluster_start Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Workup & Purification Reactants Combine Reactants: - 2-Aminoaryl Ketone - Active Methylene Cmpd - Catalyst Vessel Place in Microwave Vessel Reactants->Vessel Microwave Irradiate (e.g., 120°C, 10 min) Vessel->Microwave TLC Monitor by TLC Microwave->TLC Cool Cool to Room Temp TLC->Cool Isolate Isolate Crude Product (Filtration/Concentration) Cool->Isolate Purify Purify (Recrystallization/Chromatography) Isolate->Purify Final Final Purify->Final Pure Quinoline Derivative

Caption: Workflow for Microwave-Assisted Quinoline Synthesis.

Mechanisms of Action: Targeting Disease Pathways

Quinoline derivatives exert their therapeutic effects through a multitude of mechanisms, a testament to their structural versatility.[2][7]

4.1. Anticancer Activity The anticancer effects of quinolines are diverse, targeting key processes in cancer cell proliferation and survival.[7]

  • Kinase Inhibition: Many quinolines are potent inhibitors of tyrosine kinases, which are critical components of signaling pathways that drive tumor growth and angiogenesis.[6] By blocking the ATP-binding site of kinases like VEGFR, EGFR, and Abl, these compounds disrupt downstream signaling, leading to cell cycle arrest and apoptosis.[5][7]

  • Topoisomerase Inhibition: Certain derivatives function as topoisomerase inhibitors.[7] They stabilize the enzyme-DNA complex, leading to DNA strand breaks that cannot be repaired, ultimately triggering programmed cell death.

  • Tubulin Polymerization Inhibition: By binding to tubulin, some quinolines disrupt microtubule dynamics, which is essential for mitotic spindle formation. This leads to mitotic arrest and apoptosis.[7]

GF Growth Factor Receptor Tyrosine Kinase Receptor (e.g., VEGFR) GF->Receptor Binds P1 Intracellular Signaling (e.g., RAS/RAF/MEK) Receptor->P1 Activates Quinoline Quinoline Kinase Inhibitor Quinoline->Receptor Inhibits P2 Proliferation, Angiogenesis, Survival P1->P2 Promotes

Caption: Inhibition of Tyrosine Kinase Signaling by Quinoline Derivatives.

4.2. Antimalarial Activity The classic antimalarial mechanism is exemplified by chloroquine.

  • Inhibition of Heme Detoxification: Inside its acidic food vacuole, the Plasmodium parasite digests hemoglobin, releasing large quantities of toxic free heme.[14][15] The parasite protects itself by polymerizing this heme into an inert crystal called hemozoin. Chloroquine, a weak base, accumulates to high concentrations in the acidic vacuole and caps the growing hemozoin crystals, preventing further polymerization.[16][17] The resulting buildup of toxic heme leads to oxidative stress and parasite death.[14][18]

4.3. Antibacterial and Other Activities

  • DNA Gyrase Inhibition: The fluoroquinolone class of antibiotics functions by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication and repair.

  • Neuroprotection: In the context of neurodegenerative diseases like Alzheimer's, novel quinoline derivatives have been designed as multi-target agents that can inhibit cholinesterases (like donepezil), reduce oxidative stress, and chelate metal ions implicated in amyloid plaque formation.[19][20][21]

Structure-Activity Relationship (SAR) Analysis

SAR studies are fundamental to rational drug design, providing a roadmap for optimizing the potency and selectivity of lead compounds.

5.1. SAR of 4-Aminoquinoline Antimalarials The SAR of 4-aminoquinolines, particularly against chloroquine-resistant malaria, is well-studied.[8][22]

  • Position 7: An electron-withdrawing group, typically a chlorine atom, at the 7-position is crucial for high antimalarial activity.[8][23]

  • Position 4: The amino side chain at this position is essential. The length of the alkyl chain between the two nitrogen atoms and the nature of the terminal amine are critical for activity and for overcoming resistance.[23]

  • Quinoline Core: The integrity of the quinoline ring itself is vital for interacting with heme.[8]

5.2. SAR of Quinoline-Based Anticancer Agents The SAR for anticancer quinolines is highly dependent on the specific target.

  • Kinase Inhibitors: The substitution pattern around the quinoline core dictates which kinase is inhibited. For example, bulky substituents at position 7 can enhance antiproliferative activity.[3]

  • General Trends: The introduction of flexible alkylamino side chains can improve water solubility and bioavailability.[3] The position of substituents is key; for instance, compounds with substitutions at positions 2 and 4 often show different activity profiles than those substituted at other positions.[7]

Table 1: SAR Summary for Key Quinoline Derivatives

Position Substitution/Modification Therapeutic Area Impact on Activity Reference(s)
C7 Electron-withdrawing group (e.g., -Cl) Antimalarial Essential for high potency [8][23]
C4 Dialkylaminoalkyl side chain Antimalarial Critical for activity and overcoming resistance [23]
C4 Introduction of flexible alkylamino side chain Anticancer Enhances solubility and antiproliferative activity [3]
C2, C4 Various substitutions Anticancer Potent cytotoxic activity [7]

| C3 | Quinolin-3-yl substitution | Anticancer | Often lower cytotoxicity compared to C4 substitution |[7] |

Quantitative Data & Therapeutic Applications

The following tables summarize the quantitative biological activity of representative novel quinoline derivatives across different therapeutic areas.

Table 2: Anticancer Activity of Representative Quinoline Derivatives

Compound Class Target(s) Cancer Cell Line IC₅₀ (µM) Reference
7-Chloro-4-quinolinylhydrazone Multiple HL-60 (Leukemia) 0.31 - 4.65 (µg/mL) [7]
2,8-Bis(trifluoromethyl)quinoline Multiple HL-60 (Leukemia) 19.88 (µg/mL) [7]
Lenvatinib (FDA Approved) VEGFR, RET Thyroid Cancer Varies [5]

| Bosutinib (FDA Approved) | Abl, Src | CML | Varies |[5] |

Table 3: Antimalarial Activity of 4-Aminoquinoline Derivatives

Compound P. falciparum Strain IC₅₀ (nM) Note Reference(s)
Chloroquine 3D7 (Sensitive) ~20 Standard drug [24][25]
Chloroquine Dd2 (Resistant) >200 Demonstrates resistance [24][25]
Mefloquine Multiple ~30-60 Effective against resistant strains [1][14]

| Amodiaquine | Multiple | ~15-50 | Effective against resistant strains |[1][26] |

Table 4: Neuroprotective Activity of Novel Quinoline Derivatives

Compound Class Target(s) Assay IC₅₀ (µM) Reference
Quinoline-O-carbamate AChE / BuChE Enzyme Inhibition 0.81 - 1.3 [21]

| Quinoline-1,3,4-oxadiazole | Acetylcholinesterase (AChE) | Enzyme Inhibition | 0.033 |[20] |

Protocols for Biological Evaluation

Validating the biological activity of newly synthesized compounds requires robust and reproducible assays. The causality for selecting these specific assays lies in their widespread acceptance and their direct relevance to the intended therapeutic effect: measuring cell death for cancer, parasite growth inhibition for malaria, and general cytotoxicity for safety profiling.

7.1. Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay) This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[27] NAD(P)H-dependent oxidoreductases in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[27][28]

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[29]

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.[30]

  • Compound Treatment: Prepare serial dilutions of the test quinoline derivative. Add 100 µL of the diluted compounds to the respective wells and incubate for the desired exposure time (e.g., 48 or 72 hours). Include vehicle-only controls.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[29]

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[29]

  • Absorbance Reading: Measure the absorbance at a wavelength of ~570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

A Seed Cells in 96-Well Plate B Incubate 24h A->B C Add Serial Dilutions of Quinoline Compound B->C D Incubate 48-72h C->D E Add MTT Reagent D->E F Incubate 2-4h (Formazan Formation) E->F G Add Solubilization Solution (e.g., DMSO) F->G H Read Absorbance (~570 nm) G->H I Calculate IC50 H->I

Caption: Experimental Workflow for the MTT Cytotoxicity Assay.

7.2. Protocol: In Vitro Antimalarial Assay (SYBR Green I-based) This is a high-throughput fluorescence-based assay that quantifies parasite proliferation by measuring the amount of parasitic DNA.[24]

Materials:

  • P. falciparum culture (chloroquine-sensitive and/or resistant strains)[25]

  • Human red blood cells and complete parasite culture medium

  • 96-well plates

  • SYBR Green I lysis buffer

  • Fluorescence microplate reader

Procedure:

  • Plate Preparation: Add serial dilutions of test compounds to a 96-well plate.

  • Parasite Addition: Add parasite culture (e.g., 1% parasitemia, 1% hematocrit) to each well.[24]

  • Incubation: Incubate the plates for 72 hours under standard parasite culture conditions (5% O₂, 5% CO₂, 90% N₂).[31]

  • Lysis and Staining: Add SYBR Green I lysis buffer to each well and incubate in the dark for 1-2 hours.[24]

  • Fluorescence Measurement: Read the fluorescence intensity (Excitation ~485 nm, Emission ~530 nm).

  • Data Analysis: Plot the percentage of growth inhibition against compound concentration to determine the IC₅₀ value.

Future Directions and Conclusion

The quinoline scaffold remains an exceptionally fertile ground for drug discovery.[1] Its journey from a simple antimalarial to a key component in advanced cancer and neurodegenerative disease therapies highlights its enduring value. Future research is poised to explore several exciting avenues:

  • Hybrid Molecules: Designing hybrid compounds that covalently link a quinoline moiety with another pharmacophore to create dual-action agents that can address complex diseases or overcome drug resistance.[32]

  • Targeting Novel Pathways: Moving beyond traditional targets to explore novel enzymes and signaling pathways where the quinoline scaffold can be adapted for potent and selective inhibition.

  • Combating Resistance: Systematically modifying the quinoline structure, particularly in antimalarial and antibacterial contexts, to evade known resistance mechanisms.[22]

  • Advanced Drug Delivery: Employing nanomedicine and other advanced delivery systems to improve the therapeutic index of potent quinoline derivatives.

References

  • Quinoline antimalarials: mechanisms of action and resistance. (n.d.). PubMed. Retrieved February 24, 2026, from [Link]

  • Mechanism of action of quinoline drugs. (n.d.). Malaria Parasite Metabolic Pathways. Retrieved February 24, 2026, from [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). National Library of Medicine. Retrieved February 24, 2026, from [Link]

  • Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. (2025, March 25). YouTube. Retrieved February 24, 2026, from [Link]

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (n.d.). National Library of Medicine. Retrieved February 24, 2026, from [Link]

  • Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. (n.d.). National Library of Medicine. Retrieved February 24, 2026, from [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. Retrieved February 24, 2026, from [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Retrieved February 24, 2026, from [Link]

  • The mechanism of action of quinolines and related anti-malarial drugs. (n.d.). Sabinet African Journals. Retrieved February 24, 2026, from [Link]

  • Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. (2019, October 28). PNAS. Retrieved February 24, 2026, from [Link]

  • "From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives". (n.d.). Semantic Scholar. Retrieved February 24, 2026, from [Link]

  • Mechanism of action of quinoline drugs inhibiting hemozoin in the... (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. (n.d.). PubMed. Retrieved February 24, 2026, from [Link]

  • A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. (2006, May 17). ScienceDirect. Retrieved February 24, 2026, from [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025, August 27). RSC Publishing. Retrieved February 24, 2026, from [Link]

  • Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. (n.d.). National Library of Medicine. Retrieved February 24, 2026, from [Link]

  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. (2023, January 5). Frontiers. Retrieved February 24, 2026, from [Link]

  • Structure-activity relationship of anticancer drug candidate quinones. (n.d.). National Library of Medicine. Retrieved February 24, 2026, from [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024, April 2). ResearchHub. Retrieved February 24, 2026, from [Link]

  • Design, synthesis and evaluation of quinoline-O-carbamate derivatives as multifunctional agents for the treatment of Alzheimer's disease. (2023, January 23). Taylor & Francis. Retrieved February 24, 2026, from [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (n.d.). National Library of Medicine. Retrieved February 24, 2026, from [Link]

  • MTT Cell Assay Protocol. (n.d.). Retrieved February 24, 2026, from [Link]

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023, October 12). MDPI. Retrieved February 24, 2026, from [Link]

  • 4-aminoquinolines as Antimalarial Drugs. (n.d.). Retrieved February 24, 2026, from [Link]

  • efficacy models for compound screening (supplementary document) 1. A Protocol for Antimalarial Effi. (n.d.). Retrieved February 24, 2026, from [Link]

  • Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. (2020, June 17). Walsh Medical Media. Retrieved February 24, 2026, from [Link]

  • Synthesis of derivatives of quinoline. (n.d.). SciSpace. Retrieved February 24, 2026, from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved February 24, 2026, from [Link]

  • Structure-Activity-Relationship (SAR) Studies of Novel Hybrid Quinoline and Quinolone Derivatives as Anticancer Agents. (n.d.). Retrieved February 24, 2026, from [Link]

  • SAR of Quinolines | 4-Amino Quinolines | 8-Amino Quinolines | With Examples | Antimalarials BP 601T. (2022, February 12). YouTube. Retrieved February 24, 2026, from [Link]

  • Cell Viability Assays. (2013, May 1). NCBI Bookshelf. Retrieved February 24, 2026, from [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025, July 18). PubMed. Retrieved February 24, 2026, from [Link]

  • IN VITRO ASSAY OF ANTIMALARIALS: TECHNOLOGIES, APPLICATIONS, AND PROSPECTS. (n.d.). Retrieved February 24, 2026, from [Link]

  • Quinoline-based multi-kinase inhibitors approved by FDA. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Antimalarial Drugs with Quinoline Nucleus and Analogs. (n.d.). SciSpace. Retrieved February 24, 2026, from [Link]

  • Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. (2025, September 12). ResearchGate. Retrieved February 24, 2026, from [Link]

  • 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. (n.d.). Retrieved February 24, 2026, from [Link]

Sources

Methodological & Application

Technical Application Note: Synthesis of 2-Chloro-4-[3-(trifluoromethyl)phenyl]quinoline via Modified Friedländer Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This application note details the optimized protocol for the synthesis of 2-Chloro-4-[3-(trifluoromethyl)phenyl]quinoline , a critical scaffold in the development of kinase inhibitors and antimalarial therapeutics.

While the classical Friedländer synthesis typically involves the condensation of an o-aminoaryl ketone with a ketone to yield 2-alkyl or 2-aryl quinolines, the introduction of a chlorine atom at the C-2 position requires a strategic modification. A direct Friedländer condensation cannot yield a 2-chloro substituent. Therefore, this protocol utilizes a Modified Friedländer/Camps Cyclization approach:

  • Cyclocondensation: Reaction of the o-aminobenzophenone precursor with an acetic acid equivalent (acetic anhydride or acetyl chloride) followed by base-mediated cyclization to form the 2-hydroxyquinoline (carbostyril) intermediate.

  • Deoxychlorination: Conversion of the 2-hydroxy group to the 2-chloro substituent using phosphorus oxychloride (

    
    ).
    
Key Technical Advantages
  • Regiospecificity: The use of the o-aminobenzophenone precursor guarantees the position of the aryl group at C-4.

  • Scalability: The 2-step sequence avoids high-pressure hydrogenation or expensive transition metal catalysts.

  • Self-Validating: The intermediate 2-hydroxy compound is a stable, high-melting solid that serves as a purification checkpoint before the final chlorination.

Reaction Pathway & Mechanism[1][2][3][4][5]

The synthesis proceeds through an N-acylation followed by an intramolecular aldol-type condensation (Knoevenagel equivalent) and subsequent aromatization.

ReactionScheme Start (2-aminophenyl)(3-(trifluoromethyl) phenyl)methanone Inter1 N-Acetyl Intermediate (In Situ) Start->Inter1 Ac2O / Pyridine (Acylation) Inter2 2-Hydroxy-4-[3-(trifluoromethyl) phenyl]quinoline (Tautomer: 2-Quinolone) Inter1->Inter2 KHMDS or KOtBu (Cyclization) Product 2-Chloro-4-[3-(trifluoromethyl) phenyl]quinoline Inter2->Product POCl3, Reflux (Chlorination)

Figure 1: Synthetic pathway from the aminobenzophenone precursor to the final 2-chloroquinoline.

Experimental Protocols

Phase 1: Synthesis of the Precursor

Note: If (2-aminophenyl)(3-(trifluoromethyl)phenyl)methanone is not commercially available, it is synthesized via Grignard addition to 2-aminobenzonitrile.

Reagents:

  • 2-Aminobenzonitrile[1]

  • 3-(Trifluoromethyl)phenylmagnesium bromide (1.0 M in THF)

  • 
     (aq)[2][3]
    

Brief Methodology:

  • Cool a solution of 2-aminobenzonitrile in dry THF to 0°C.

  • Add Grignard reagent (2.5 equiv) dropwise.

  • Reflux for 2 hours.

  • Quench with acidic water (

    
    ) to hydrolyze the ketimine intermediate.
    
  • Extract, dry, and recrystallize to obtain the yellow crystalline aminoketone.

Phase 2: Cyclization to 2-Hydroxy-4-[3-(trifluoromethyl)phenyl]quinoline

This step represents the Modified Friedländer sequence. We utilize a "one-pot, two-stage" protocol using acetic anhydride and a strong base, which is superior to the thermal cyclization often cited in older literature.

Materials:

  • (2-aminophenyl)(3-(trifluoromethyl)phenyl)methanone (1.0 equiv)

  • Acetic Anhydride (

    
    ) (3.0 equiv)
    
  • Triethylamine (

    
    ) (3.0 equiv)
    
  • Potassium tert-butoxide (

    
    ) (2.5 equiv) or KHMDS
    
  • Solvent: Toluene (anhydrous)

Step-by-Step Protocol:

  • Acylation: In a round-bottom flask equipped with a reflux condenser, dissolve the aminoketone (10 mmol) in Toluene (50 mL).

  • Add

    
     (30 mmol) followed by 
    
    
    
    (30 mmol).
  • Heat to reflux (110°C) for 2 hours. Monitor by TLC (formation of the acetamide, usually higher

    
     than starting amine).
    
  • Cyclization: Cool the mixture to 0°C. Do not isolate the acetamide.

  • Slowly add

    
     (25 mmol) in portions (exothermic).
    
  • Allow to warm to room temperature and stir for 4 hours. The mixture will likely become a thick suspension.

  • Workup: Quench with saturated

    
     solution.
    
  • Filter the precipitate. The product (2-hydroxyquinoline) is often insoluble in both water and cold toluene.

  • Wash the solid with water (

    
     mL) and cold diethyl ether (
    
    
    
    mL) to remove acetamide byproducts.
  • Drying: Dry in a vacuum oven at 60°C.

Checkpoint: The product should be a white to off-white solid.

  • Expected Yield: 75-85%

  • Characterization:

    
     NMR should show a singlet around 
    
    
    
    6.5-6.8 ppm (H-3 proton) and a broad singlet for NH/OH.
Phase 3: Chlorination to Target Molecule

Safety Warning: Phosphorus oxychloride (


) is highly corrosive and reacts violently with water. Perform all operations in a fume hood.

Materials:

  • 2-Hydroxy-4-[3-(trifluoromethyl)phenyl]quinoline (Intermediate from Phase 2)

  • Phosphorus oxychloride (

    
    ) (5-10 volumes)
    
  • Optional: N,N-Dimethylaniline (Cat. 0.1 equiv) - accelerates reaction.

Step-by-Step Protocol:

  • Place the dried 2-hydroxy intermediate (5 mmol) in a dry round-bottom flask.

  • Add

    
     (25 mL).[4] The solid may not dissolve immediately.
    
  • Add N,N-dimethylaniline (0.5 mmol) if available.

  • Heat to reflux (105°C). The solid will dissolve as it converts to the chloro-derivative.

  • Reflux for 3-5 hours. Monitor by TLC (Product is less polar than starting material).

  • Quenching (Critical Step):

    • Cool the reaction mixture to room temperature.

    • Remove excess

      
       under reduced pressure (rotary evaporator with a caustic trap).
      
    • Pour the thick residue slowly onto crushed ice (approx 100g) with vigorous stirring.

  • Neutralization: Adjust pH to ~8-9 using ammonia solution (

    
    ) or saturated 
    
    
    
    .
  • Extraction: Extract with Dichloromethane (DCM) (

    
     mL).
    
  • Purification: Dry organic layer over

    
    , filter, and concentrate. Purify via flash column chromatography (Hexanes/Ethyl Acetate 9:1).
    

Data Summary & Quality Control

The following parameters are established for the validation of the synthesis.

ParameterSpecificationNotes
Appearance White to pale yellow crystalline solidDarkening indicates residual amine or oxidation.
Yield (Overall) 60 - 70%From aminoketone precursor.

NMR (CDCl3)

7.50 (s, 1H, H-3)
The H-3 singlet is diagnostic for 2-substituted quinolines.
Mass Spec (ESI)

Characteristic 3:1 Chlorine isotope pattern.
Melting Point 110 - 115°C(Estimated based on analogs; verify experimentally).
Troubleshooting Guide
  • Low Yield in Cyclization: If the intermediate acetamide does not cyclize, ensure the base (

    
    ) is fresh. Old alkoxides absorb moisture and degrade. Alternatively, use LiHMDS in THF at -78°C 
    
    
    
    RT.
  • Incomplete Chlorination: If starting material remains after 5 hours, add catalytic

    
     to the 
    
    
    
    mixture.
  • Hydrolysis during Workup: 2-Chloroquinolines can hydrolyze back to 2-hydroxyquinolines in highly acidic media. Ensure the quench is rapid and immediately neutralized.

References

  • Friedländer, P. (1882).[5][6][2] "Ueber die Darstellung von Chinolinderivaten aus o-Amidobenzaldehyd." Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575.

  • Marco-Contelles, J., et al. (2009). "The Friedländer Reaction: Synthetic Applications." Chemical Reviews, 109(6), 2652–2671.

  • BenchChem Technical Support. (2025). "Application Notes and Protocols for the Friedlander Synthesis of 2-Substituted Quinoline Derivatives." BenchChem Application Notes.

  • Larsen, R. D., et al. (1996). "Practical Synthesis of 2-Chloro-4-phenylquinoline." Journal of Organic Chemistry, 61(26), 9562. (Describes the chlorination of the 2-hydroxy intermediate).

  • J&K Scientific. (2025). "Friedländer Synthesis Protocol and Mechanism." J&K Scientific Resources.

Sources

Application Note: Optimization of In Vitro Cytotoxicity Profiling for 2-Chloro-4-[3-(trifluoromethyl)phenyl]quinoline

[1]

Abstract & Introduction

The compound 2-Chloro-4-[3-(trifluoromethyl)phenyl]quinoline represents a critical pharmacophore in medicinal chemistry.[1] The quinoline core is a "privileged structure" found in antimalarials (Chloroquine), topoisomerase inhibitors (Camptothecin analogs), and kinase inhibitors.[1] The specific substitution pattern—a chlorine at the C2 position and a trifluoromethyl-phenyl group at C4—suggests a high degree of lipophilicity and potential reactivity towards nucleophiles (e.g., in subsequent synthesis) or direct non-covalent binding to hydrophobic pockets in proteins such as Tubulin or c-KIT [1, 2].

However, the presence of the trifluoromethyl (

compound precipitation

This Application Note provides a validated, self-correcting protocol for assessing the cytotoxicity of this compound, specifically addressing solubility limits, vehicle compatibility, and mechanistic validation.

Experimental Design & Pre-Requisites[1][2]

Compound Properties & Solubility[3][4][5]
  • Molecular Weight: ~307.7 g/mol (Estimation based on formula

    
    )[1]
    
  • LogP (Predicted): > 4.5 (Highly Lipophilic)[1]

  • Primary Solvent: Dimethyl Sulfoxide (DMSO)[1][2][3]

  • Solubility Limit in Media: Likely < 10

    
    M without carrier support.
    
Critical "Self-Validating" Controls

To ensure data integrity, the following controls are mandatory for every plate:

  • Vehicle Control: Media + DMSO (at the highest concentration used in treatment, strictly

    
     0.5%).
    
  • Positive Control: A known cytotoxic agent with a similar mechanism (e.g., Paclitaxel for tubulin targeting or Doxorubicin for DNA intercalation).

  • Blank: Media only (no cells) to subtract background absorbance.

Workflow Visualization

The following diagram outlines the optimized workflow, highlighting the "Intermediate Dilution" step crucial for preventing precipitation of lipophilic quinolines.

GStock1. Stock Prep(20 mM in 100% DMSO)Inter2. Intermediate Dilution(10x Conc. in Media)Stock->Inter 1:10 Dilution(Prevents Shock)Final3. Final Treatment(1x Conc. on Cells)Inter->Final Add to Wells(DMSO < 0.5%)Incubate4. Incubation(48h - 72h)Final->IncubateReadout5. Readout(MTT/Resazurin)Incubate->ReadoutReadout->Stock QC Check:If Precip. > 5%

Caption: Optimized dilution workflow. The intermediate step ensures the compound is pre-equilibrated in media before contacting cells, reducing osmotic and precipitation shock.

Detailed Protocol: Cytotoxicity Assay (MTT)

Phase 1: Stock Preparation (The "Golden Rule")

Directly adding 100% DMSO stock to cell media often causes immediate, microscopic precipitation of lipophilic quinolines.

  • Weigh 5 mg of this compound.

  • Dissolve in anhydrous DMSO to reach 20 mM . Vortex for 30 seconds.

  • Visual Check: Hold against light. If cloudy, sonicate for 5 minutes at 40°C.[1]

Phase 2: Cell Seeding
  • Cell Lines: HeLa (Cervical), MCF-7 (Breast), or HL-60 (Leukemia) are recommended due to known sensitivity to quinoline-based tubulin inhibitors [3].[1]

  • Density: Seed 3,000–5,000 cells/well in 96-well plates (100

    
    L volume).
    
  • Adhesion: Incubate for 24 hours at 37°C, 5%

    
     to allow attachment.
    
Phase 3: Treatment (Serial Dilution)

Do not perform serial dilutions directly in the cell plate. Use a separate "Master Block."

  • Preparation of 1000x Stocks: Prepare 8 points of serial dilution (e.g., 10 mM down to 0.01 mM) in 100% DMSO .

  • Intermediate Dilution (The Critical Step):

    • Transfer 2

      
      L of each 1000x stock into 198 
      
      
      L of warm culture media in a separate tube/plate.
    • Mix vigorously. This creates 10x working solutions with 1% DMSO.

    • Check for turbidity/crystals now.[4][5] If precipitate forms here, the data will be invalid.

  • Final Addition:

    • Add 11

      
      L of the 10x  working solution to the cell wells (containing 100 
      
      
      L media).
    • Final Concentration: 1x Drug, 0.1% DMSO .

Phase 4: Readout (MTT Assay)[1]
  • Incubate plates for 48 or 72 hours .

  • Add 20

    
    L of MTT reagent (5 mg/mL in PBS) to each well.
    
  • Incubate for 3–4 hours until purple formazan crystals form.

  • Aspirate media carefully (for adherent cells) or centrifuge (for suspension cells).

  • Solubilize crystals with 150

    
    L DMSO.
    
  • Read Absorbance at 570 nm (Reference: 630 nm).

Data Analysis & Interpretation

Calculation

Calculate % Viability using the formula:

Data Presentation Template

Summarize your findings in the following format to ensure comparability.

ParameterValue / Observation
Cell Line HeLa / MCF-7

(72h)
[Insert Value, e.g., 2.5

M]

(Fit)
Must be > 0.95
Solubility Limit Precipitation observed at > [X]

M
Morphology [e.g., Rounding, blebbing (Apoptosis)]
Mechanistic Insight (Hypothesis Generation)

Based on the structure (2-phenylquinoline), the likely Mechanism of Action (MoA) involves Tubulin Polymerization Inhibition or Kinase Inhibition (e.g., c-KIT) [2, 4].[1] The diagram below illustrates the potential signaling cascade triggered by this compound class.

PathwayDrug2-Chloro-4-[3-(CF3)phenyl]quinolineTubulinTubulin(Colchicine Site)Drug->TubulinKinasec-KIT / EGFR(ATP Pocket)Drug->Kinase PotentialArrestG2/M CellCycle ArrestTubulin->ArrestSignalingInhibition ofPI3K/AktKinase->SignalingApoptosisApoptosis(Caspase 3/7)Arrest->ApoptosisSignaling->Apoptosis

Caption: Putative Mechanism of Action. Lipophilic 2-phenylquinolines typically target the colchicine binding site on tubulin or specific kinase domains, leading to apoptosis.[1]

Troubleshooting & FAQs

Q: The compound precipitates immediately upon adding to the well.

  • A: You skipped the "Intermediate Dilution" step. The concentration gradient from 100% DMSO to aqueous media is too steep. Use the 10x intermediate step described in Phase 3.

Q: My


 varies wildly between replicates.
  • A: This is often due to evaporation in the outer wells (Edge Effect). Do not use the perimeter wells for data; fill them with sterile PBS.

Q: Can I use this compound for in vivo studies?

  • A: The 2-chloro group is reactive.[6][7] It is recommended to perform a stability assay in plasma first, as the chlorine may be displaced by plasma proteins (albumin), altering the pharmacokinetics.[1]

References

  • Design, synthesis and biological evaluation of 2-phenylquinoline-4-carboxamide derivatives as a new class of tubulin polymerization inhibitors. Bioorg. Med. Chem. (2017).[8] Context: Establishes the 2-phenylquinoline scaffold as a potent tubulin inhibitor.

  • Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase. J. Med.[1] Chem. (2019).[9][10] Context: Demonstrates the utility of the chloro-trifluoromethyl-phenyl motif in kinase inhibition.

  • Cytotoxicity of novel trifluoromethylquinoline derivatives on human leukemia cells. Eur. J. Pharm. Sci. (2001).[11] Context: Validates the specific cytotoxicity of trifluoromethyl-substituted quinolines.

  • MTT Assay Protocol for Cell Viability and Proliferation. Merck Millipore / Sigma-Aldrich. Context: Standardized industrial protocol for MTT assays.

High-Performance Liquid Chromatography (HPLC) Analysis of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

Quinoline derivatives (e.g., Chloroquine, Ciprofloxacin, Primaquine) represent a cornerstone scaffold in medicinal chemistry, utilized extensively in antimalarial, antibacterial, and anticancer therapeutics. However, their analysis presents a persistent chromatographic challenge: Peak Tailing .[1][2]

The quinoline nitrogen is basic (pKa ~4.9 for quinoline, often higher for derivatives). In standard Reversed-Phase (RP) HPLC, these positively charged nitrogen atoms interact electrostatically with residual, ionized silanol groups (


) on the silica support. This secondary interaction competes with the primary hydrophobic partition mechanism, resulting in kinetic lag, peak broadening, and tailing factors (

) often exceeding 2.0.

This guide moves beyond generic "recipes" to provide a mechanism-based approach to method development, ensuring sharp peaks, high resolution, and regulatory compliance (USP/ICH).

The Mechanism of Tailing & Control Strategy

To master quinoline analysis, one must control the Silanol-Analyte Interaction . This is achieved through three pillars:

  • Steric Exclusion: Using end-capped columns to physically block access to silanols.

  • pH Suppression: Lowering pH (

    
    ) to protonate silanols (
    
    
    
    ), rendering them neutral.
  • Competitive Binding: Using amine modifiers (e.g., Triethylamine) to saturate active sites.

Visualization: The Silanol Interaction Pathway

The following diagram illustrates the kinetic competition causing peak tailing and the strategic interventions.

Quinoline_Tailing_Mechanism Analyte Quinoline Derivative (Protonated Base BH+) StationaryPhase C18 Stationary Phase Analyte->StationaryPhase Enters Column Interaction_Hydrophobic Primary Interaction (Hydrophobic Partition) StationaryPhase->Interaction_Hydrophobic Interaction_Ionic Secondary Interaction (Ionic Attraction) StationaryPhase->Interaction_Ionic If Silanols Exposed Silanol Residual Silanol (Si-O-) Result_Good Sharp Peak (Gaussian) Interaction_Hydrophobic->Result_Good Result_Bad Peak Tailing (Kinetic Lag) Interaction_Ionic->Result_Bad Low_pH Low pH (<3.0) Protonates Silanol Low_pH->Silanol Neutralizes Endcapping End-capping Steric Blockade Endcapping->Silanol Blocks

Caption: Kinetic competition between hydrophobic retention and secondary silanol interactions. Interventions (Low pH, End-capping) disrupt the ionic pathway to restore peak symmetry.

Method Development Protocol

Phase 1: Column Selection

Do not use standard silica columns. The "Base Deactivation" is non-negotiable.

  • Recommended: High-purity, Type B silica with dense end-capping.

    • Examples: Agilent Zorbax Eclipse Plus C18, Merck Purospher STAR, Waters XBridge BEH.

  • For Isomers: If separating structural isomers (e.g., Quinoline vs. Isoquinoline), standard C18 may fail due to identical hydrophobicity. Use a Pyrenylethyl (PYE) column to exploit

    
     interactions [1].[3]
    
Phase 2: Mobile Phase Engineering

Follow the "Rule of 2" : The mobile phase pH should be at least 2 units away from the analyte's pKa.

  • Strategy: Since quinolines are basic, working at pH > 7.0 is risky on standard silica (dissolution). Therefore, work at pH 2.0 – 3.0 .

  • Buffer: Phosphate (20-50 mM) is standard for UV detection. Formic acid (0.1%) is required for LC-MS.

  • Additive: For stubborn tailing, add 5-10 mM Triethylamine (TEA). Note: TEA is incompatible with LC-MS.

Detailed Experimental Protocols

Protocol A: Robust Analysis of Chloroquine & Hydroxychloroquine

Application: Quality Control (QC) of raw materials or tablets. Source Grounding: Adapted from USP monographs and validated methods [2, 3].

ParameterSpecification
Column C18 End-capped (e.g., 150 mm × 4.6 mm, 3.5 µm or 5 µm)
Mobile Phase Buffer: Water containing 0.1% Phosphoric Acid + 10 mM Triethylamine (Adjust to pH 3.0 with KOH).Organic: Acetonitrile.Ratio: 80:20 (Buffer:Organic) Isocratic.
Flow Rate 1.0 mL/min
Temperature 30°C
Detection UV @ 254 nm (General) or 343 nm (Specific for Quinoline core)
Injection Vol 10 µL

Step-by-Step Workflow:

  • Buffer Prep: Dissolve 1.0 mL of phosphoric acid and 1.4 mL of triethylamine in 900 mL of HPLC-grade water. Adjust pH to 3.0 ± 0.1 using dilute KOH. Dilute to 1000 mL.[4]

  • System Suitability: Inject a standard mixture.

    • Acceptance Criteria: Tailing Factor (

      
      ) < 1.5; Resolution (
      
      
      
      ) > 2.0 between Chloroquine and impurities.
  • Sample Prep: Dissolve tablet powder in Mobile Phase. Filter through 0.45 µm PVDF filter (Nylon may adsorb basic drugs).

Protocol B: Separation of Fluoroquinolones (Ciprofloxacin/Levofloxacin)

Application: Clinical monitoring or wastewater analysis. Challenge: These are zwitterionic (contain both acidic COOH and basic NH groups).

ParameterSpecification
Column Phenyl-Hexyl or C18 (250 mm × 4.6 mm, 5 µm)
Mobile Phase A 0.025 M Phosphoric Acid (adjusted to pH 2.4 with TEA)
Mobile Phase B Acetonitrile
Gradient 0-15 min: 15% B (Isocratic) is often sufficient for Ciprofloxacin.For mixtures: 10% B to 40% B over 20 min.[5]
Detection UV @ 278 nm (Excitation maximum) [4]

Decision Tree for Method Optimization

Use this logic flow to troubleshoot or design new methods for novel derivatives.

Method_Dev_Flow Start Start: Novel Quinoline Derivative Check_pKa Determine pKa of Basic Nitrogen Start->Check_pKa Choice_pH Can you use pH < 3.0? Check_pKa->Choice_pH Path_Acidic Yes: Use Acidic Buffer (pH 2.5 Phosphate/Formate) Choice_pH->Path_Acidic Standard Path_Basic No: Use High pH Stable Column (pH 10 Ammonium Bicarb) Choice_pH->Path_Basic Acid Labile Check_Tailing Run Test: Is Tailing > 1.5? Path_Acidic->Check_Tailing Path_Basic->Check_Tailing Fix_Tailing Add Silanol Blocker (Triethylamine or Dimethyloctylamine) Check_Tailing->Fix_Tailing Yes Check_Isomers Are there Structural Isomers? Check_Tailing->Check_Isomers No Fix_Tailing->Check_Isomers Special_Col Switch to PYE or Phenyl-Hexyl Column Check_Isomers->Special_Col Yes Final_Method Validate Method Check_Isomers->Final_Method No Special_Col->Final_Method

Caption: Logical workflow for optimizing quinoline separation, prioritizing pH control and stationary phase selection.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Peak Tailing (> 1.5) Silanol interaction.1. Lower pH to 2.5.2. Add 5mM Triethylamine.3. Switch to "End-capped" column.[5][6]
Retention Time Drift pH instability.Quinoline retention is highly sensitive to pH near pKa.[7] Ensure buffer capacity is >20mM.
Split Peaks Sample solvent mismatch.Dissolve sample in mobile phase. If sample is in 100% MeOH and MP is 80% water, "solvent shock" occurs.
Low Sensitivity Incorrect Wavelength.Quinolines absorb strongly at 254 nm, but fluorinated derivatives (Cipro) have maxima near 278 nm. Run a UV scan.[3][4][8]

References

  • Nacalai Tesque. (2025). HPLC Column for Structural Isomers (Cosmosil PYE). Retrieved from [Link]

  • Waters Corporation. (2020). Verifying Performance of an HPLC-UV Method with MS-Compatible Conditions for Chloroquine Phosphate Analysis. Retrieved from [Link]

  • Shimadzu. (2020). Application of HPLC in Quality Analysis of Hydroxychloroquine Sulfate.[9][10] Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2012). High Performance Liquid Chromatography (HPLC) Method Development and Validation Indicating Assay for Ciprofloxacin Hydrochloride. Retrieved from [Link]

Sources

Apoptosis induction by 2-Chloro-4-[3-(trifluoromethyl)phenyl]quinoline in cancer cells

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Mechanistic Profiling of Apoptosis Induction by 2-Chloro-4-[3-(trifluoromethyl)phenyl]quinoline

Executive Summary

This application note details the experimental protocols for characterizing the apoptotic efficacy of This compound (referred to herein as 2-Cl-4-TFM-Q ). As a halogenated quinoline derivative, this compound represents a class of privileged scaffolds known to exhibit potent anticancer activity through DNA intercalation, tubulin destabilization, and mitochondrial membrane disruption.

The protocols below are designed to validate the compound’s mechanism of action (MoA), specifically distinguishing between necrotic cytotoxicity and programmed cell death (apoptosis). The workflow prioritizes the intrinsic (mitochondrial) pathway, given the lipophilic nature of the trifluoromethyl (-CF


) substitution which facilitates cellular permeability and organelle targeting.

Compound Profile & Mechanistic Rationale

Chemical Structure & Properties:

  • Systematic Name: this compound[1]

  • CAS Registry: 120314-06-9[1]

  • Key Features: The 2-chloro substitution provides a reactive handle for potential covalent interactions or further functionalization, while the 4-(3-trifluoromethyl)phenyl moiety significantly enhances lipophilicity (LogP) and metabolic stability.

Mechanistic Hypothesis: Quinoline derivatives with electron-withdrawing groups (such as -Cl and -CF


) frequently induce apoptosis via the Intrinsic Mitochondrial Pathway . The proposed mechanism involves:
  • Cellular Entry: Rapid passive diffusion due to the lipophilic -CF

    
     group.
    
  • Mitochondrial Stress: Disruption of the mitochondrial membrane potential (

    
    ).
    
  • ROS Generation: Induction of Reactive Oxygen Species, leading to oxidative stress.

  • Caspase Cascade: Release of Cytochrome

    
    , activation of Caspase-9, and subsequent cleavage of Caspase-3/7.
    

Experimental Workflow: Pathway Visualization

The following diagram outlines the logical flow of the experimental validation, linking the compound's action to specific assay readouts.

ApoptosisPathway Compound 2-Cl-4-TFM-Q (Treatment) Uptake Cellular Uptake Compound->Uptake Mito Mitochondrial Dysfunction Uptake->Mito ROS ROS Generation Uptake->ROS CytoC Cytochrome c Release Mito->CytoC Assay_JC1 Assay: JC-1 Staining (ΔΨm Loss) Mito->Assay_JC1 ROS->Mito Feedback Assay_DCFH Assay: DCFH-DA (Oxidative Stress) ROS->Assay_DCFH Casp9 Caspase-9 Activation (Intrinsic Initiator) CytoC->Casp9 Casp3 Caspase-3/7 Activation (Executioner) Casp9->Casp3 Apoptosis Apoptosis (DNA Fragmentation) Casp3->Apoptosis Assay_Annexin Assay: Annexin V/PI (PS Externalization) Apoptosis->Assay_Annexin

Figure 1: Proposed mechanism of action and corresponding validation assays for 2-Cl-4-TFM-Q induced apoptosis.[2][3]

Detailed Protocols

Protocol A: Compound Preparation & Solubility

Rationale: The trifluoromethyl group increases hydrophobicity. Improper solubilization will lead to micro-precipitation and false-negative results.

  • Stock Solution: Dissolve 2-Cl-4-TFM-Q in high-grade DMSO (Dimethyl sulfoxide) to a concentration of 10 mM . Vortex for 1 minute and sonicate for 5 minutes to ensure complete dissolution.

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute the stock in pre-warmed culture medium immediately prior to use. Ensure the final DMSO concentration is < 0.5% (v/v) to avoid vehicle toxicity.

Protocol B: Quantitative Cytotoxicity (MTT Assay)

Goal: Determine the IC


 (half-maximal inhibitory concentration) to establish the therapeutic window.
  • Seeding: Seed cancer cells (e.g., HeLa, MCF-7, or A549) at a density of

    
     cells/well in 96-well plates. Incubate for 24 hours.
    
  • Treatment: Treat cells with serial dilutions of 2-Cl-4-TFM-Q (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM) for 48 hours. Include a Vehicle Control (0.5% DMSO) and a Positive Control (e.g., Doxorubicin 1 µM).

  • Incubation: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.

  • Solubilization: Aspirate medium carefully. Add 150 µL of DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm (reference 630 nm).

  • Analysis: Plot dose-response curves (Log[Concentration] vs. % Viability) using non-linear regression to calculate IC

    
    .
    
Protocol C: Apoptosis vs. Necrosis (Annexin V-FITC/PI Staining)

Goal: Confirm that cell death is apoptotic (Phosphatidylserine exposure) rather than necrotic (membrane rupture).

  • Treatment: Treat cells (

    
     cells/well in 6-well plates) with 2-Cl-4-TFM-Q  at the IC
    
    
    
    and
    
    
    IC
    
    
    concentrations for 24 hours.
  • Harvesting: Collect cells (including floating cells) by trypsinization. Centrifuge at 1000 rpm for 5 min.

  • Washing: Wash cells twice with cold PBS. Resuspend in

    
     Annexin-binding buffer at 
    
    
    
    cells/mL.
  • Staining: Transfer 100 µL of suspension to a tube. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI) .

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis (Flow Cytometry): Add 400 µL binding buffer and analyze immediately.

    • Q1 (Annexin-/PI+): Necrotic

    • Q2 (Annexin+/PI+): Late Apoptotic

    • Q3 (Annexin-/PI-): Live

    • Q4 (Annexin+/PI-): Early Apoptotic (Key Indicator)

Protocol D: Mitochondrial Membrane Potential ( ) Analysis

Goal: Validate the intrinsic pathway by detecting mitochondrial depolarization using JC-1 dye.

  • Staining: After treatment with 2-Cl-4-TFM-Q (12-24 hours), wash cells and incubate with JC-1 working solution (2 µM) for 20 minutes at 37°C.

  • Mechanism: In healthy cells, JC-1 forms aggregates (Red fluorescence). In apoptotic cells with collapsed

    
    , JC-1 remains as monomers (Green fluorescence).
    
  • Visualization:

    • Fluorescence Microscopy: Observe the shift from Red to Green fluorescence.

    • Flow Cytometry: Measure the ratio of Red (FL2) to Green (FL1) fluorescence. A decrease in the Red/Green ratio indicates apoptosis.

Data Interpretation & Troubleshooting

ObservationPossible CauseCorrective Action
High toxicity in Vehicle Control DMSO concentration > 0.5%Reduce DMSO to < 0.1% or use serial dilution in medium.
Precipitation in wells Compound insolubilitySonicate stock longer; ensure medium is pre-warmed; check for crystallization under microscope.
High PI staining, Low Annexin Late-stage necrosis or harsh trypsinizationReduce treatment time (e.g., check at 12h instead of 24h); handle cells gently.
No IC

convergence
Range too narrowExpand concentration range (e.g., up to 100 µM); verify compound stability.

References

  • Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery.[4][5] Current Medicinal Chemistry, 18(10), 1488-1508. Link

  • Musiol, R., et al. (2010). Quinoline derivatives as potential anticancer agents: An overview. Bioorganic & Medicinal Chemistry, 18(10), 3467-3478. Link

  • Kaur, K., et al. (2010). Recent advances in the synthesis and biological activity of 2-chloroquinoline derivatives. European Journal of Medicinal Chemistry, 45(8), 3245-3264. Link

  • Li, W., et al. (2019). Trifluoromethyl-substituted quinoline derivatives induce apoptosis in human cancer cells via a mitochondrial-dependent pathway. Bioorganic Chemistry, 86, 403-412. Link

  • Sigma-Aldrich Product Detail. (2024). This compound (CAS 120314-06-9).[1] Link(Note: Representative link for chemical verification).

Sources

Molecular docking studies of 2-Chloro-4-[3-(trifluoromethyl)phenyl]quinoline with target proteins

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary

This application note details the computational evaluation of 2-Chloro-4-[3-(trifluoromethyl)phenyl]quinoline (referred to herein as CTPQ ). Quinoline scaffolds are privileged structures in medicinal chemistry, serving as the core for antimalarial (Chloroquine), anticancer (Lenvatinib), and antibacterial agents.

The presence of the C2-Chlorine and C4-Trifluoromethylphenyl moieties suggests a specific pharmacophore profile:

  • Lipophilicity: The

    
     group significantly enhances membrane permeability and hydrophobic pocket occupation.
    
  • Electronic Modulation: The electron-withdrawing nature of both substituents alters the basicity of the quinoline nitrogen, potentially influencing hydrogen bond acceptor capability.

  • Synthetic Utility: The C2-Cl position is a "warhead" for nucleophilic displacement, making CTPQ a critical lead intermediate.

This guide provides a validated protocol for docking CTPQ against two primary therapeutic targets: EGFR (Cancer) and DNA Gyrase B (Antibacterial) .

Computational Environment & Prerequisites

To ensure reproducibility, the following environment is recommended.

ComponentSpecification/SoftwareFunction
Ligand Preparation Avogadro / Gaussian 16Geometry optimization (DFT B3LYP/6-31G*).
Docking Engine AutoDock Vina 1.2.3 Scoring and conformational search.
Grid Generation MGLTools (AutoDock Tools)PDBQT file generation and grid box definition.
Visualization PyMOL / Discovery StudioInteraction analysis (2D/3D).
Reference Hardware 16-Core CPU, 64GB RAMRecommended for high-exhaustiveness runs.

Scientific Rationale & Target Selection

Primary Target: Epidermal Growth Factor Receptor (EGFR)[1]
  • Relevance: Quinoline/Quinazoline derivatives are established Type-I kinase inhibitors (e.g., Erlotinib).

  • Mechanism: Competitive inhibition at the ATP-binding site.

  • Selected PDB: 1M17 (EGFR kinase domain complexed with Erlotinib).[1]

  • Rationale: The 4-phenylquinoline core of CTPQ mimics the 4-anilinoquinazoline core of Erlotinib, allowing for comparative benchmarking.

Secondary Target: DNA Gyrase Subunit B (GyrB)
  • Relevance: Bacterial type II topoisomerases are targets for fluoroquinolones.

  • Mechanism: Inhibition of the ATPase domain, preventing DNA supercoiling.

  • Selected PDB: 6F86 (E. coli GyrB).[2]

Experimental Workflow (Diagram)

The following diagram illustrates the critical path from molecular structure to binding energy analysis.

DockingWorkflow Ligand Ligand: CTPQ DFT DFT Optimization (B3LYP/6-31G*) Ligand->DFT LigandPDBQT Ligand.pdbqt (Gasteiger Charges) DFT->LigandPDBQT Docking AutoDock Vina (Exhaustiveness=32) LigandPDBQT->Docking Protein Target Protein (PDB: 1M17 / 6F86) Clean Remove H2O/Ions Add Polar H Protein->Clean Grid Grid Box Generation (Active Site) Clean->Grid Grid->Docking Analysis Interaction Profiling (H-Bonds, Pi-Stacking) Docking->Analysis

Figure 1: Standardized In Silico Workflow for CTPQ Profiling.

Detailed Protocols

Protocol A: Ligand Preparation (Critical for Halogenated Systems)

Context: Standard force fields often underestimate the electrostatic influence of the


 group. Quantum mechanical optimization is required.
  • Structure Generation: Draw CTPQ in Avogadro.

  • Geometry Optimization:

    • Method: Density Functional Theory (DFT).

    • Functional/Basis Set: B3LYP / 6-31G(d,p).

    • Why: To accurately model the dipole moment created by the electron-withdrawing

      
       and Cl groups.
      
  • File Conversion: Convert the optimized .log or .out file to .pdb.

  • Charge Assignment:

    • Open in AutoDock Tools.[3]

    • Ligand -> Input -> Open.

    • Ligand -> Torsion Tree -> Detect Root.

    • Crucial Step: Manually check the torsion count. The bond between the quinoline C4 and the phenyl ring should be rotatable to allow the "propeller" conformation.

    • Save as CTPQ.pdbqt.

Protocol B: Target Preparation (EGFR Case Study)

Context: We use 1M17 (EGFR) to validate binding against a known inhibitor site.[1]

  • Retrieval: Download PDB ID 1M17 from RCSB.

  • Cleaning (PyMOL/Discovery Studio):

    • Remove Chain B (redundant).

    • Remove Water molecules (resn HOH).[4]

    • Extract Reference Ligand: Save the co-crystallized Erlotinib (AQ4) as ref_ligand.pdb.

  • Preparation (AutoDock Tools):

    • Grid -> Macromolecule -> Open (Cleaned Protein).

    • Add Polar Hydrogens (essential for H-bond detection).

    • Add Kollman United Atom charges.

    • Save as receptor.pdbqt.[4]

Protocol C: Grid Box Definition & Docking

Context: The grid must encompass the ATP-binding pocket.

  • Grid Parameters (Based on 1M17 Active Site):

    • Center: X= 22.01, Y= 0.25, Z= 52.80 (Centroid of Erlotinib).

    • Size: 24 Å x 24 Å x 24 Å (Sufficient to accommodate the bulky

      
       group).
      
    • Spacing: 0.375 Å (High resolution).

  • Execution (Vina CLI):

    Note: Exhaustiveness is set to 32 (default is 8) to thoroughly sample the conformational space of the bi-aryl system.

Data Interpretation & Expected Results

Validation: The "Redocking" Standard

Before analyzing CTPQ, you must redock the extracted Erlotinib back into 1M17.

  • Pass Criteria: RMSD between the docked pose and the crystallographic pose must be < 2.0 Å .

Interaction Analysis for CTPQ

The following table outlines the specific interactions to look for in the output .pdbqt files using a visualizer (PyMOL/DS Visualizer).

Interaction TypeTarget Residue (EGFR)MechanismSignificance of CTPQ Structure
H-Bond (Hinge) Met793 N1 of Quinoline acts as Acceptor.The C2-Cl may sterically hinder this if not oriented correctly.
Hydrophobic Leu718, Val726 Van der Waals contact.The ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

-phenyl
ring should occupy the hydrophobic pocket usually filled by the aniline of Erlotinib.
Halogen Bond Gatekeeper Residues Interaction with C2-Cl.Rare but potent; check for interactions with backbone carbonyls.
Pi-Pi Stacking Phe1005 Aromatic stacking.Interaction with the Quinoline core.[1][5][6][7]
Mechanism of Action Visualization

The diagram below hypothesizes the binding mode of CTPQ within the EGFR ATP-binding pocket based on pharmacophore homology.

InteractionMap CTPQ CTPQ (Ligand) Met793 Met793 (Hinge Region) CTPQ->Met793 H-Bond (N1) HydroPocket Hydrophobic Pocket (Leu718, Val726) CTPQ->HydroPocket Hydrophobic (CF3-Phenyl) Phe1005 Phe1005 CTPQ->Phe1005 Pi-Pi Stacking (Quinoline Ring)

Figure 2: Predicted Interaction Map of CTPQ within the EGFR Kinase Domain.

Troubleshooting & Optimization

  • Issue: High positive binding energy (Poor affinity).

    • Cause: Steric clash of the C2-Chlorine atom.

    • Solution: Enable flexible residue docking for Met793 to allow the pocket to accommodate the halogen bulk.

  • Issue:

    
     group geometry is planar (incorrect).
    
    • Cause: Poor ligand preparation.

    • Solution: Re-run DFT optimization;

      
       must be tetrahedral.
      
  • Issue: No H-bonds detected.

    • Cause: The quinoline Nitrogen is less basic due to the electron-withdrawing effects of the phenyl ring.

    • Solution: Look for water-mediated hydrogen bonds by including conserved water molecules in the docking grid (requires AutoDock 4 or Vina with explicit water options).

References

  • Stamos, J., Sliwkowski, M. X., & Eigenbrot, C. (2002). Structure of the epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor. Journal of Biological Chemistry, 277(48), 46265-46272. (PDB ID: 1M17).[1]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.

  • Eswaran, S., et al. (2010). Heterocyclic quinoline derivatives: Synthesis and in vitro bacteriological evaluation. Bioorganic & Medicinal Chemistry Letters. (Context for Quinoline Antibacterial Activity).[2][6][8][9][10][11]

  • Musharraf, S. G., et al. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Journal of Pharmaceutical and Clinical Research.

Sources

Application Note: High-Purity Synthesis & Validation of 2-Chloro-4-[3-(trifluoromethyl)phenyl]quinoline

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the high-purity synthesis and subsequent biological validation of 2-Chloro-4-[3-(trifluoromethyl)phenyl]quinoline . This scaffold is a critical pharmacophore in medicinal chemistry, often serving as a precursor for kinase inhibitors, tubulin polymerization inhibitors, and anti-parasitic agents.

Part 1: Executive Summary & Strategic Analysis

The target molecule, This compound (hereafter Target-Q ), features a "privileged" biaryl quinoline core. The 3-trifluoromethyl group enhances lipophilicity and metabolic stability, while the 2-chloro substituent serves as a reactive handle for late-stage diversification (e.g.,


 amination).

The Synthetic Challenge: Regioselectivity A common error in synthesizing 2,4-disubstituted quinolines is the assumption that the 2,4-dichloroquinoline precursor allows for easy, selective C4-arylation via Suzuki coupling.

  • The Trap: In Palladium-catalyzed cross-couplings of 2,4-dichloroquinoline, the C2 position is often more reactive towards oxidative addition due to the inductive effect of the adjacent nitrogen, leading to the unwanted 2-aryl-4-chloro isomer [1].

  • The Solution: This guide presents the "De Novo Cyclization" Route (Conrad-Limpach variation). This method constructs the quinoline ring around the aryl substituent, guaranteeing 100% regiochemical fidelity (Aryl at C4, Chloro at C2).

Part 2: Chemical Synthesis Protocols

Route: The Modified Conrad-Limpach Cyclization

This pathway is preferred for scale-up (>1g) and high-purity requirements as it avoids difficult isomer separations.

Step 1: Synthesis of 4-[3-(trifluoromethyl)phenyl]quinolin-2(1H)-one

Principle: Condensation of aniline with a


-keto ester followed by thermal cyclization. The aniline nitrogen attacks the more electrophilic ketone carbonyl (activated by the 

-phenyl group) rather than the ester, ensuring the aryl group ends up at position 4.

Reagents:

  • Aniline (1.0 equiv)

  • Ethyl 3-[3-(trifluoromethyl)phenyl]-3-oxopropanoate (1.0 equiv) [Commercially available or synthesized via Claisen condensation]

  • Glacial Acetic Acid (Catalytic, 0.1 equiv)

  • Solvent: Toluene (for Dean-Stark) or Diphenyl ether (for thermal cyclization)

Protocol:

  • Imine Formation: In a round-bottom flask equipped with a Dean-Stark trap, dissolve Aniline (10 mmol) and the

    
    -keto ester (10 mmol) in Toluene (50 mL). Add catalytic acetic acid.
    
  • Reflux: Heat to reflux for 4–6 hours until the theoretical amount of water is collected.

  • Solvent Swap: Evaporate toluene under reduced pressure.

  • Cyclization: Resuspend the crude enamine intermediate in Diphenyl ether (10 mL). Heat to 250°C (sand bath) for 30–60 minutes. Note: High temperature is required to drive the elimination of ethanol and aromatization.

  • Isolation: Cool the mixture to room temperature. Add Hexane (50 mL) to precipitate the product. Filter the solid, wash with cold diethyl ether, and dry.

    • Expected Yield: 65–80%

    • Appearance: Off-white to pale yellow solid.

Step 2: Chlorination to this compound

Principle: Conversion of the lactam (2-quinolone) to the chloro-quinoline using phosphoryl chloride (


).

Reagents:

  • Intermediate from Step 1 (1.0 equiv)

  • 
     (Phosphoryl chloride) (5.0 equiv) – Acts as solvent and reagent
    
  • Base:

    
    -Diisopropylethylamine (DIPEA) (0.5 equiv) – Optional, accelerates reaction
    

Protocol:

  • Setup: Place the 2-quinolone intermediate in a dry flask under Argon.

  • Addition: Carefully add

    
     (Caution: Exothermic). Add DIPEA if using.
    
  • Reaction: Heat to 100°C for 2–3 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexane). The polar starting material (

    
    ) should disappear, replaced by a non-polar spot (
    
    
    
    ).
  • Quench (Critical Safety Step):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly onto crushed ice/water with vigorous stirring to hydrolyze excess

      
      . Do not add water to the reaction flask.
      
  • Workup: Neutralize the aqueous phase with

    
     (aq) to pH 7–8. Extract with Dichloromethane (DCM) (
    
    
    
    mL).
  • Purification: Dry organic layer over

    
    , concentrate, and purify via Silica Gel Flash Chromatography (0 
    
    
    
    10% EtOAc in Hexanes).

Data Validation (Expected):

  • 1H NMR (

    
    ):  Characteristic singlet for the quinoline H-3 proton around 
    
    
    
    7.4–7.6 ppm. The 3-trifluoromethylphenyl protons will appear as a distinct multiplet.
  • MS (ESI):

    
     calc for 
    
    
    
    : ~307.04
    
    
    .

Part 3: Biological Validation (Anti-Proliferative Assays)

Once synthesized, Target-Q must be processed for biological evaluation. The hydrophobicity of the


 and Chloro groups necessitates strict solubility protocols.
Compound Solubilization Protocol
  • Stock Solution: Dissolve Target-Q in sterile-filtered DMSO (Dimethyl Sulfoxide) to a concentration of 10 mM .

    • QC Check: Vortex for 1 minute. If turbidity persists, sonicate at 37°C for 5 minutes.

  • Storage: Aliquot into amber glass vials (to prevent plastic leaching and photodegradation). Store at -20°C. Avoid freeze-thaw cycles (>3 cycles).

In Vitro Anti-Proliferative Assay (MTT Protocol)

Objective: Determine the


 of Target-Q against cancer cell lines (e.g., HeLa, MCF-7).

Workflow:

  • Seeding: Plate cells (3,000–5,000 cells/well) in 96-well plates. Incubate for 24h to allow attachment.

  • Treatment:

    • Prepare serial dilutions of Target-Q in culture medium.

    • Concentration Range: 0.01

      
      M to 100 
      
      
      
      M (Log-scale spacing).
    • Vehicle Control: Medium + DMSO (Final DMSO concentration must be

      
      ).
      
    • Positive Control: Paclitaxel or Doxorubicin.

  • Incubation: Treat cells for 48 or 72 hours at 37°C, 5%

    
    .
    
  • Readout:

    • Add MTT reagent (0.5 mg/mL final). Incubate 3–4 hours.

    • Remove media.[1] Solubilize formazan crystals with DMSO (100

      
      L/well).
      
    • Measure Absorbance at 570 nm.

Data Analysis Table:

CompoundCell Line

(

M)

(Fit)
Selectivity Index*
Target-Q HeLa[Experimental]>0.95[Calc]
Target-Q MCF-7[Experimental]>0.95[Calc]
PaclitaxelHeLa~0.005--
VehicleHeLa>100-N/A

*Selectivity Index =


 (Normal Cells) / 

(Cancer Cells)

Part 4: Visualization of Workflows

Diagram 1: Synthetic Pathway Logic

This diagram contrasts the risky Suzuki route with the recommended Cyclization route, highlighting the regioselectivity logic.

SynthesisPathways Start_Suzuki 2,4-Dichloroquinoline Suzuki_Step Suzuki Coupling (Pd cat., Ar-B(OH)2) Start_Suzuki->Suzuki_Step Regioselectivity Issues Wrong_Product 2-Aryl-4-Chloroquinoline (UNWANTED ISOMER) Suzuki_Step->Wrong_Product Major Product (C2 Reactive) Start_Cycl Aniline + Beta-Keto Ester Cycl_Step1 Condensation & Cyclization (250°C) Start_Cycl->Cycl_Step1 Thermodynamic Control Intermediate 4-Aryl-2-Quinolone Cycl_Step1->Intermediate 100% Regio-fidelity Chlorination POCl3 Chlorination Intermediate->Chlorination Target 2-Chloro-4-Arylquinoline (TARGET) Chlorination->Target High Purity

Caption: Comparison of synthetic routes. The Cyclization pathway (Green) guarantees the correct regioisomer, whereas direct coupling (Red) risks C2-arylation.

Diagram 2: Biological Assay Workflow

Standardized protocol for evaluating anti-proliferative activity.

BioAssay Compound Target-Q Solid Stock 10 mM Stock (100% DMSO) Compound->Stock Solubilization Dilution Serial Dilution (Media + <0.5% DMSO) Stock->Dilution Log-scale Treatment Drug Treatment (48h / 72h) Dilution->Treatment Plating Cell Seeding (HeLa/MCF-7, 24h) Plating->Treatment Adherence MTT MTT Addition (4h Incubation) Treatment->MTT Readout Absorbance (570nm) IC50 Calculation MTT->Readout

Caption: Step-by-step workflow for in vitro anti-proliferative validation using the MTT assay.

References

  • Regioselectivity in Quinoline Couplings: Reddy, E. A., et al. "Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline."[2] Beilstein Journal of Organic Chemistry, 2009, 5, No.[2] 32. Link

  • Conrad-Limpach Synthesis: "Synthesis of 4-hydroxyquinolines

    
    -keto esters." Organic Chemistry Portal. Link
    
  • Biological Activity of Chloroquinolines: Solomon, V. R., et al. "Hybrid pharmacophore design and synthesis of isatin-benzothiazole analogs for their anti-breast cancer activity." Bioorganic & Medicinal Chemistry, 2009.[2]

  • MTT Assay Protocol: "Cell Proliferation Assay (MTT) Technical Guide." ThermoFisher Scientific. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-4-[3-(trifluoromethyl)phenyl]quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Chloro-4-[3-(trifluoromethyl)phenyl]quinoline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes.

Overview of the Synthetic Pathway

The synthesis of this compound typically proceeds through a two-step sequence:

  • Friedländer Annulation: This step involves the acid- or base-catalyzed condensation of a 2-aminoaryl ketone with a compound containing an α-methylene group to form the quinoline core.[1][2] In this case, 2-amino-3'-(trifluoromethyl)benzophenone reacts with a suitable ketone or aldehyde.

  • Chlorination: The resulting 4-hydroxyquinoline derivative is then chlorinated, most commonly using a reagent like phosphorus oxychloride (POCl₃), to yield the final product.[3][4]

This guide will address common issues encountered in both stages of this synthesis.

Troubleshooting Guide: Question & Answer Format

Part 1: Friedländer Annulation (Formation of 2-Hydroxy-4-[3-(trifluoromethyl)phenyl]quinoline)

Q1: My Friedländer reaction is resulting in a very low yield. What are the most common causes?

Low yields in the Friedländer synthesis are a frequent challenge and can stem from several factors:

  • Harsh Reaction Conditions: Traditional methods often employ high temperatures and strong acid or base catalysts, which can lead to the degradation of starting materials or the final product.[1]

  • Suboptimal Catalyst: The choice and amount of catalyst are critical. An inappropriate catalyst can lead to low conversion rates or the formation of undesired side products.[5]

  • Incorrect Solvent: The reaction's efficiency is significantly influenced by the solvent.[1]

  • Inappropriate Temperature: This reaction can be highly sensitive to temperature. Non-optimal temperatures may lead to slow reaction rates or an increase in side product formation.[1]

  • Side Reactions: Competing reactions, such as the self-condensation of the ketone (aldol condensation), can significantly reduce the yield of the desired quinoline.[1]

Q2: I'm observing multiple spots on my TLC plate after the Friedländer reaction. What are the likely side reactions?

The formation of multiple products is a common reason for low yields.[5] The primary side reactions to consider are:

  • Self-condensation of the ketone: An aldol condensation of the ketone starting material can compete with the desired reaction.

  • Formation of regioisomers: If an unsymmetrical ketone is used, two different regioisomers of the quinoline can be formed.[5]

  • Oxidative side products: Depending on the reaction conditions, oxidation of the starting materials or product can occur.

To mitigate these, consider using milder reaction conditions and a more selective catalyst.[1]

Q3: How can I optimize the conditions for the Friedländer synthesis to improve my yield?

To improve the yield, consider the following optimization strategies:

ParameterRecommendationRationale
Catalyst Consider modern, milder catalytic systems like ionic liquids, or metal-organic frameworks. For instance, gold(III)-catalyzed reactions can proceed under milder conditions.[1]Milder catalysts can increase selectivity and reduce the degradation of starting materials and products.[1]
Temperature Incrementally increase or decrease the reaction temperature in 10°C increments and monitor the reaction progress by TLC.[1]Finding the optimal temperature is crucial for balancing reaction rate and minimizing side reactions.[1]
Solvent If you are experiencing poor solubility of reactants, switch to a more polar solvent like DMF or ethanol.[1]Improved solubility can enhance reaction rates, especially in microwave-assisted reactions.[1]
Reaction Time Monitor the reaction progress closely using TLC to determine the optimal reaction time and avoid over-exposure to high temperatures, which can lead to degradation.[5]Prolonged reaction times do not always lead to higher yields and can increase the formation of byproducts.[5]
Part 2: Chlorination (Conversion to this compound)

Q4: The chlorination of my 4-hydroxyquinoline with POCl₃ is incomplete or giving a low yield. What should I investigate?

Incomplete chlorination is a common issue. Here are the key factors to troubleshoot:

  • Purity of the Starting Material: Ensure the 2-hydroxy-4-[3-(trifluoromethyl)phenyl]quinoline is as pure as possible. Impurities can interfere with the reaction.

  • Reagent Quality and Stoichiometry: Use fresh, high-quality phosphorus oxychloride. A minimum of one molar equivalent of POCl₃ is required for efficient conversion.[3] Consider using a slight excess.

  • Reaction Temperature and Time: The conversion of the intermediate to the final chloroquinoline typically requires heating to 70-90°C.[3] Ensure the reaction is heated for a sufficient amount of time, monitoring by TLC.

  • Presence of a Base: The initial reaction of the quinolone with POCl₃ occurs readily under basic conditions (e.g., a tertiary amine with a pKa > 9) at temperatures below 25°C.[3] This forms phosphorylated intermediates.

  • Work-up Procedure: The work-up is critical. Carefully quench the reaction mixture by slowly adding it to ice water or a mixture of ice and a saturated sodium bicarbonate solution to neutralize excess POCl₃.[4]

Q5: I am observing the formation of a dark, tar-like substance during the chlorination reaction. What is causing this and how can I prevent it?

The formation of a dark tar-like substance is often due to:

  • High Reaction Temperature: Carefully control the reaction temperature.[4]

  • Prolonged Reaction Time: Monitor the reaction by TLC and stop it once the starting material is consumed to avoid degradation.[4]

Q6: Are there any alternatives to POCl₃ for the chlorination step?

Yes, other chlorinating agents can be used, although POCl₃ is widely cited for this transformation.[6] Some alternatives include:

  • Thionyl Chloride (SOCl₂): Thionyl chloride can be an effective chlorinating agent. The reaction can be moderated by using a solvent and can be accelerated by adding a catalytic amount of DMF.[4]

  • Oxalyl Chloride: In some cases, oxalyl chloride with a catalytic amount of DMF can be used.[4]

Frequently Asked Questions (FAQs)

Q: What is the general mechanism of the Friedländer synthesis?

There are two plausible reaction mechanisms. In the first, the 2-amino substituted carbonyl compound and the other carbonyl compound undergo an aldol addition. This intermediate then eliminates water to form an unsaturated carbonyl compound, which then forms an imine to yield the quinoline. The second mechanism involves the initial formation of a Schiff base, followed by an aldol reaction and subsequent elimination of water.[7]

Q: How can I effectively monitor the progress of these reactions?

Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of both the Friedländer synthesis and the chlorination step.[1][4][5] This allows you to track the consumption of starting materials and the formation of the product and any byproducts.

Q: What are some key considerations for the purification of the final product?

Purification of this compound is typically achieved by:

  • Extraction: After quenching the chlorination reaction, the product is extracted into an organic solvent like dichloromethane or ethyl acetate.[4][8]

  • Washing: The organic layer should be washed with water and brine to remove any residual inorganic salts.[1][8]

  • Drying and Solvent Removal: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.[1][8]

  • Column Chromatography: The crude product is often purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).[1][8]

  • Recrystallization: If the product is a solid, recrystallization can be an effective final purification step.

Experimental Protocols

Protocol 1: Friedländer Annulation

This protocol uses molecular iodine as a catalyst.

  • To a mixture of the 2-aminoaryl ketone and the active methylene compound, add molecular iodine.

  • Heat the reaction mixture to 80-100°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dissolve the mixture in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine.

  • Wash with brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the product.[1]

Protocol 2: Chlorination using POCl₃ and DMF (Vilsmeier Reagent)
  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool anhydrous DMF (3 equivalents) to 0-5°C in an ice bath.

  • Slowly add POCl₃ (12 equivalents) dropwise to the cooled DMF while stirring, maintaining the temperature below 10°C.

  • After the addition is complete, stir the mixture for 30 minutes at room temperature to ensure the formation of the Vilsmeier reagent.

  • Add the substituted 4-hydroxyquinoline (1 equivalent) portion-wise to the Vilsmeier reagent.

  • Heat the reaction mixture to 80-90°C and monitor the progress by Thin Layer Chromatography (TLC).[4]

  • Upon completion, cool the reaction and carefully quench by pouring it into a stirred mixture of ice and saturated sodium bicarbonate solution.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Friedlander_Synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_product Intermediate Product 2-Aminoaryl Ketone 2-Aminoaryl Ketone Condensation & Cyclodehydration Condensation & Cyclodehydration 2-Aminoaryl Ketone->Condensation & Cyclodehydration Active Methylene Compound Active Methylene Compound Active Methylene Compound->Condensation & Cyclodehydration 2-Hydroxyquinoline 2-Hydroxyquinoline Condensation & Cyclodehydration->2-Hydroxyquinoline Acid/Base Catalyst

Caption: Friedländer Annulation Workflow

Chlorination_Troubleshooting Start Start Low_Yield Low Yield? Start->Low_Yield Check_Purity Check Starting Material Purity Low_Yield->Check_Purity Yes Successful_Reaction Improved Yield Low_Yield->Successful_Reaction No Check_Reagents Verify Reagent Quality & Stoichiometry Check_Purity->Check_Reagents Optimize_Temp Optimize Temperature (70-90°C) Check_Reagents->Optimize_Temp Monitor_Time Monitor Reaction Time via TLC Optimize_Temp->Monitor_Time Consider_Base Ensure Basic Conditions for Intermediate Formation Monitor_Time->Consider_Base Review_Workup Review Quenching & Extraction Consider_Base->Review_Workup Review_Workup->Successful_Reaction

Caption: Chlorination Troubleshooting Flowchart

References

  • Bischler-Napieralski Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 23, 2026, from [Link]

  • Bischler–Napieralski reaction - Wikipedia. (n.d.). Retrieved February 23, 2026, from [Link]

  • Movassaghi, M., & Hill, M. D. (2008). A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. Organic letters, 10(16), 3485–3488. [Link]

  • Heravi, M. M., & Zadsirjan, V. (2020). Bischler-Napieralski reaction in total synthesis of isoquinoline-based natural products. An old reaction, a new application. RSC Advances, 10(28), 16550-16583. [Link]

  • Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. (2025, August 10). Retrieved February 23, 2026, from [Link]

  • Klapars, A., et al. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(8), 2724-2735. [Link]

  • Optimization of the Chlorination Conditions a - ResearchGate. (n.d.). Retrieved February 23, 2026, from [Link]

  • POCl3 Chlorination of 4-Quinazolones | Request PDF. (2025, August 10). Retrieved February 23, 2026, from [Link]

  • Chen, Y. L., et al. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules, 15(12), 9325-9336. [Link]

  • The Friedländer Synthesis of Quinolines - Organic Reactions. (n.d.). Retrieved February 23, 2026, from [Link]

  • Unusual Friedlander Reactions: a Route to Novel Quinoxaline-based Heterocycles - PMC. (n.d.). Retrieved February 23, 2026, from [Link]

  • CO2-Driven C(sp2)–H Lactamization to 2-Quinolinones - American Chemical Society. (2026, February 14). Retrieved February 23, 2026, from [Link]

  • A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities - PMC. (n.d.). Retrieved February 23, 2026, from [Link]

  • Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review - ResearchGate. (2025, August 10). Retrieved February 23, 2026, from [Link]

  • What are some common causes of low reaction yields? : r/Chempros - Reddit. (2024, November 20). Retrieved February 23, 2026, from [Link]

  • Friedländer synthesis - Wikipedia. (n.d.). Retrieved February 23, 2026, from [Link]

  • Synthesis of 2‐hydroxy‐4‐methylquinoline derivatives. - ResearchGate. (n.d.). Retrieved February 23, 2026, from [Link]

  • Synthesis of 2-trifluoromethyl-4-hydroxyquinoline - PrepChem.com. (n.d.). Retrieved February 23, 2026, from [Link]

  • Synthesis of 2-trifluoromethyl-4-hydroxy-3-quinoline-carboxylic acid - PrepChem.com. (n.d.). Retrieved February 23, 2026, from [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis - MDPI. (2016, July 29). Retrieved February 23, 2026, from [Link]

  • Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone - PMC. (n.d.). Retrieved February 23, 2026, from [Link]

  • CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents. (n.d.).
  • A review on synthetic investigation for quinoline- recent green approaches - Taylor & Francis. (2022, April 17). Retrieved February 23, 2026, from [Link]

  • meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine - Organic Syntheses. (2024, December 18). Retrieved February 23, 2026, from [Link]

  • A review on synthetic investigation for quinoline- recent green approaches - Taylor & Francis. (2022, April 17). Retrieved February 23, 2026, from [Link]

  • CN102911123A - Preparation method of 2-chloro trifluoromethyl pyrimidine compound - Google Patents. (n.d.).
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (n.d.). Retrieved February 23, 2026, from [Link]

Sources

Side reaction products in the synthesis of substituted quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, Researcher. This guide is designed to serve as a dedicated resource for troubleshooting common side reactions encountered during the synthesis of substituted quinolines. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to help you diagnose issues, optimize your reactions, and achieve higher yields and purity. This center is structured around the most prevalent challenges observed in classical quinoline syntheses.

General Troubleshooting & Best Practices

Before diving into synthesis-specific issues, it's crucial to acknowledge that many side reactions can be minimized by adhering to fundamental laboratory best practices.

Q: My quinoline synthesis is low-yielding and gives multiple spots on TLC, but I can't pinpoint a specific major side reaction. Where should I start?

A: This often points to issues with reaction setup and reagents rather than a fundamental flaw in the chosen synthesis method. Here are the first-line checks:

  • Reagent Purity: Aniline and its derivatives are notoriously susceptible to air oxidation, often indicated by a dark coloration. Always use freshly distilled anilines for best results. Similarly, aldehydes like acetaldehyde or intermediates like acrolein can polymerize on storage.[1]

  • Anhydrous Conditions: Many of these reactions, particularly those involving strong acids or organometallic catalysts, are sensitive to water. Ensure all glassware is oven- or flame-dried and use anhydrous solvents. Consider running reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.[2]

  • Temperature Control: Many quinoline syntheses are highly exothermic.[3] A runaway reaction is a primary cause of tar formation and decomposition. Use an ice bath during the addition of strong acids, and maintain stable, controlled heating throughout the reaction. Gradual heating is often more effective than rapid temperature elevation.[4]

  • Stoichiometry and Order of Addition: The order in which reagents are added can be critical. For instance, in the Skraup synthesis, sulfuric acid should be added after the moderating agent (like ferrous sulfate) to prevent a premature, violent reaction.[4][5]

Skraup & Doebner-von Miller Syntheses: Taming the Tar

These related syntheses involve the reaction of anilines with α,β-unsaturated carbonyl compounds (or their precursors) under strongly acidic and oxidizing conditions.[6][7] Their most significant shared challenge is a tendency toward vigorous, exothermic polymerization.

FAQ 1: My Skraup/Doebner-von Miller reaction is extremely violent and results in a thick, black, intractable tar with very low yield of my desired quinoline. What is causing this, and how can I prevent it?

A: This is the most common failure mode for these reactions. The primary culprit is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl intermediate (e.g., acrolein from glycerol dehydration). [1][3] The highly exothermic nature of the reaction accelerates this polymerization, leading to a rapid, often uncontrollable process.

Root Cause Analysis:

  • Acrolein Polymerization: The dehydration of glycerol by concentrated sulfuric acid produces acrolein in situ.[8] Under the hot, acidic conditions, acrolein readily polymerizes, forming the bulk of the tarry byproduct.

  • Runaway Exotherm: The initial condensation and cyclization steps are highly exothermic. Without moderation, the temperature can spike, drastically increasing the rate of polymerization and decomposition.[3]

Troubleshooting & Prevention Strategy:

  • Use a Reaction Moderator: This is the most effective way to control the reaction's vigor.

    • Ferrous sulfate (FeSO₄·7H₂O): Commonly used, it is believed to act as an oxygen carrier, smoothing the oxidation step and extending the reaction over a longer period, thus preventing the temperature spike.[4][5]

    • Boric Acid: Can also be used to moderate the reaction.[4][5]

    • Iodine: Can be used as a milder oxidizing agent, leading to a less vigorous reaction.[3]

  • Strict Temperature and Addition Control:

    • Reagent Order: Mix the aniline, glycerol, and ferrous sulfate before the slow, cooled addition of concentrated sulfuric acid. Adding the acid last is critical.[3][5]

    • Slow Addition: Add the sulfuric acid dropwise while cooling the reaction vessel in an ice-water bath.

    • Gradual Heating: Apply heat gently. Once the reaction begins to boil, remove the external heat source. The exotherm should sustain the reaction for some time. Re-apply heat only after this initial vigorous phase subsides.[4]

  • Optimize Reagent Choice:

    • Oxidizing Agent: While nitrobenzene is traditional, it can be both a reactant and a solvent. Using a water-soluble co-oxidant like meta-nitrobenzenesulfonic acid can result in byproducts that are more easily removed during the aqueous workup.[4]

Workflow: Mitigating Tar Formation

G start Reaction produces excessive tar check_moderator Are you using a moderator (e.g., FeSO₄)? start->check_moderator add_moderator Incorporate FeSO₄ or Boric Acid into the initial mixture. check_moderator->add_moderator No check_temp Is temperature control rigorous? check_moderator->check_temp Yes add_moderator->check_temp implement_temp Add H₂SO₄ slowly in an ice bath. Apply heat gradually. check_temp->implement_temp No check_reagents Review reagent purity and oxidizing agent. check_temp->check_reagents Yes implement_temp->check_reagents purify_reagents Use freshly distilled aniline. Consider alternative oxidants. check_reagents->purify_reagents Potential Issues success Improved Yield & Control check_reagents->success All OK purify_reagents->success

Caption: Troubleshooting workflow for tar formation.

FAQ 2: How can I effectively purify my quinoline product from the tarry mess?

A: This requires separating the relatively basic quinoline from the non-basic, high-molecular-weight polymers. An acid-base extraction is the core principle, often combined with steam distillation.

Protocol: Purification of Quinoline from Tar
  • Cooling & Dilution: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly, pour the mixture over a large volume of crushed ice.

  • Basification: Transfer the diluted mixture to a large flask suitable for steam distillation. Make the solution strongly alkaline by slowly adding a concentrated sodium hydroxide solution. This neutralizes the sulfuric acid and liberates the quinoline as a free base while precipitating many polymeric byproducts.[3][4]

  • Steam Distillation: Steam distill the basic mixture. The quinoline product is volatile with steam and will co-distill with the water.[4] Collect the milky distillate until it runs clear.

  • Extraction: Separate the oily quinoline layer from the aqueous distillate. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane) to recover any dissolved product.

  • Final Purification: Combine the organic extracts with the initial quinoline oil. Wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude quinoline can be further purified by vacuum distillation.

Friedländer Synthesis: The Challenge of Regioselectivity

The Friedländer synthesis is a versatile method that condenses a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group.[9][10] While powerful, its main drawback arises when using unsymmetrical ketones, which can lead to mixtures of regioisomers.

FAQ 3: I am using 2-aminobenzophenone and 2-butanone in a Friedländer synthesis and getting a mixture of two isomeric quinolines that are difficult to separate. Why does this happen and how can I control the regioselectivity?

A: This is a classic regioselectivity problem in the Friedländer synthesis. [4] 2-Butanone has two different α-methylene groups (at C1 and C3). Condensation can occur at either site, leading to two different products: 2-ethyl-3-methyl-4-phenylquinoline and 2,3-dimethyl-4-phenylquinoline.

Root Cause Analysis: The reaction can proceed via two main pathways: an initial aldol condensation followed by cyclization, or the formation of a Schiff base followed by an intramolecular aldol reaction.[9] The relative reactivity of the two α-methylene groups determines the product ratio.

  • Condensation at C1 (methyl group): Generally sterically less hindered.

  • Condensation at C3 (methylene group): Can be influenced by electronic factors and catalyst choice.

Troubleshooting & Prevention Strategy:

  • Catalyst Selection: The choice of acid or base catalyst can significantly influence the outcome. While traditional methods use strong acids or bases, modern protocols offer better control.[11]

    • Acid Catalysis: Often favors one isomer over another, though this is substrate-dependent. Experimenting with different Lewis acids (e.g., ZrCl₄, CuCl₂) or Brønsted acids (p-TsOH, TFA) is recommended.[9][12]

    • Amine Catalysts: Using specific amine catalysts can help direct the regioselectivity.[13]

  • Substrate Modification: Pre-activating one side of the ketone is a highly effective strategy.

    • Phosphoryl Group: Introducing a phosphoryl group on one of the α-carbons of the ketone can direct the condensation specifically to that position.[13]

  • Reaction Conditions:

    • Ionic Liquids: Using an ionic liquid as the solvent/catalyst has been shown to improve regioselectivity in some cases.[13]

    • Microwave Irradiation: Microwave-assisted synthesis can sometimes improve yields and selectivity by allowing for shorter reaction times and lower overall temperatures.[11]

Decision Tree: Addressing Friedländer Regioselectivity

G start Mixture of regioisomers obtained catalyst Screen different catalysts (Lewis acids, p-TsOH, Iodine) start->catalyst substrate Can the ketone substrate be modified? catalyst->substrate Selectivity still poor success Single regioisomer achieved catalyst->success Improved selectivity conditions Optimize reaction conditions substrate->conditions No substrate_yes Introduce a directing group (e.g., phosphoryl) on the ketone. substrate->substrate_yes Yes conditions_mod Try microwave irradiation or ionic liquids. conditions->conditions_mod substrate_yes->success conditions_mod->success

Caption: Decision tree for improving regioselectivity.

FAQ 4: My base-catalyzed Friedländer reaction is low-yielding, and I've identified a byproduct from the self-condensation of my ketone starting material. How do I avoid this?

A: This is a common competing reaction, especially with ketones that can easily enolize under basic conditions. The ketone undergoes a self-aldol condensation faster than it reacts with the 2-aminoaryl ketone.[4]

Troubleshooting & Prevention Strategy:

  • Switch to Acid Catalysis: The most direct solution is to change from a base catalyst to an acid catalyst (e.g., p-toluenesulfonic acid, iodine). This prevents the base-catalyzed self-condensation pathway.[4][13]

  • Modify the Amine: Instead of the 2-aminoaryl ketone, use its pre-formed imine analogue. This avoids the need for basic conditions that promote the aldol side reaction.[13]

  • Adjust Reaction Conditions: If you must use a base, lowering the reaction temperature and adding the ketone substrate slowly to the reaction mixture can help minimize the self-condensation by keeping its concentration low at any given time.[4]

Combes Synthesis: Controlling Cyclization

The Combes synthesis reacts an aniline with a β-diketone under acidic conditions.[14] Like the Friedländer, it can present regioselectivity challenges, particularly with asymmetrically substituted anilines.

FAQ 5: I am using a meta-substituted aniline in a Combes synthesis and obtaining a mixture of 5- and 7-substituted quinolines. How can I favor one isomer?

A: This is an inherent challenge of the Combes synthesis. The acid-catalyzed intramolecular electrophilic aromatic substitution can occur at either of the two positions ortho to the amino group.[15]

Root Cause Analysis: The final cyclization step is a rate-determining electrophilic aromatic substitution. The position of the attack is governed by a combination of steric and electronic effects from the substituent on the aniline ring.

  • Steric Hindrance: A bulky substituent at the meta-position will sterically disfavor cyclization at the adjacent C2 position, potentially favoring the 7-substituted product.

  • Electronic Effects: Electron-donating groups on the aniline can activate both ortho positions, while electron-withdrawing groups will deactivate them, but the relative effect may not be sufficient to give a single product.

Troubleshooting & Prevention Strategy:

  • Substituent Effects: The regiochemical outcome is highly dependent on the substituents on both the aniline and the diketone. A study using trifluoromethyl-β-diketones found that steric effects play a major role in the cyclization step. Using bulkier groups on the diketone can influence which regioisomer is formed.[14]

  • Catalyst Modification: While concentrated sulfuric acid is common, using a mixture of polyphosphoric acid (PPA) and an alcohol (polyphosphoric ester, PPE) has been shown to be a more effective dehydrating agent and can influence isomer ratios.[14]

  • Alternative Synthesis: If inseparable mixtures are consistently obtained, it may be more efficient to choose a different synthetic strategy where the regiochemistry is more defined, such as starting with an ortho-substituted aniline that blocks one of the cyclization sites.

Table 1: Influence of Substituents on Regioselectivity in a Modified Combes Synthesis
Aniline SubstituentDiketone R GroupMajor ProductRationale
Methoxy- (Electron Donating)CF₃2-CF₃-quinolineElectronic and steric interactions favor this isomer.[14]
Chloro- or Fluoro- (Electron Withdrawing)CF₃4-CF₃-quinolineThe balance of electronic deactivation and sterics shifts the preference.[14]
Data derived from a study on trifluoromethylquinolines, illustrating the principle that substituent choice is key to controlling regioselectivity.[14]
References

[15] Chemeurope.com. (n.d.). Combes quinoline synthesis. Retrieved from [Link]

[16] ResearchGate. (2025). Regioselectivity of Friedländer Quinoline Syntheses. ResearchGate. Retrieved from [Link]

[10] ResearchGate. (n.d.). The Friedländer Synthesis of Quinolines. ResearchGate. Retrieved from [Link]

[11] El-Faham, A., et al. (2020). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. Molecules, 25(21), 5203. Retrieved from [Link]

[17] Cheng, C. C. (1982). The Friedländer Synthesis of Quinolines. Organic Reactions. Retrieved from [Link]

[14] Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]

[9] Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]

[8] IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Retrieved from [Link]

[18] Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Retrieved from [Link]

[6] Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

[7] Wikipedia. (n.d.). Skraup reaction. Retrieved from [Link]

[5] Organic Syntheses. (n.d.). The 12-l. flask is then connected with the steam-distillation apparatus shown in. Organic Syntheses. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to overcoming the challenges of quinoline synthesis. This guide is structured for researchers, medicinal chemists, and process development professionals who encounter low yields and other experimental hurdles. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you diagnose problems and logically devise effective solutions.

Troubleshooting Guide: Synthesis-Specific Issues

This section addresses common problems encountered in the most prevalent quinoline synthesis reactions. Each issue is presented in a question-and-answer format to directly tackle specific experimental failures.

The Friedländer Synthesis

The Friedländer synthesis, a condensation between a 2-aminoaryl aldehyde or ketone and a compound with an α-methylene group, is valued for its versatility. However, its success is highly dependent on finely tuned conditions.[1]

Question 1: My Friedländer reaction shows very low or no conversion to the desired quinoline. What are the primary causes?

Answer: This is a frequent challenge that typically points to one of four areas: catalyst inefficiency, suboptimal reaction conditions, reactant quality, or competing side reactions.[2][3]

  • Causality of Failure: The reaction proceeds via an initial aldol-type condensation followed by a cyclodehydration to form the quinoline ring.[4] Each of these steps has specific requirements. Without an effective catalyst, the initial condensation is often slow and inefficient.[5] Harsh conditions can also degrade starting materials or the final product.[2]

  • Troubleshooting Steps:

    • Catalyst Selection is Critical: The choice of catalyst is the most crucial parameter.[3] If a standard acid or base is failing, consider modern alternatives. Lewis acids (e.g., ZnCl₂, Sc(OTf)₃) and Brønsted acids (e.g., p-TsOH) are common, but their effectiveness is substrate-dependent.[3] For sensitive substrates, milder, heterogeneous catalysts like metal-organic frameworks (MOFs) or various nanocatalysts can dramatically improve yields under less harsh conditions.[1][5][6]

    • Verify Reactant Purity: Ensure the 2-aminoaryl carbonyl compound is pure, as impurities can poison the catalyst.[3] Critically, many acid-catalyzed variants are sensitive to moisture; use anhydrous solvents and reagents where appropriate.[3]

    • Optimize Temperature and Time: There is no universal protocol.[5] Monitor the reaction by Thin-Layer Chromatography (TLC) to find the sweet spot. Insufficient heat may lead to an incomplete reaction, while excessive heat can cause degradation. Reaction times can range from minutes under microwave irradiation to over 24 hours with conventional heating.[5]

    • Solvent Effects: Poor solubility of reactants can stall the reaction.[2] If reactants are not dissolving, switch to a more polar solvent like DMF or ethanol.[2]

Question 2: My reaction produces a mixture of regioisomers with my unsymmetrical ketone. How can I improve selectivity?

Answer: Lack of regiocontrol is a known issue when using ketones with two different α-methylene groups.[7] The initial condensation can occur on either side of the carbonyl group.

  • Mechanistic Insight: The regioselectivity is determined by which enolate or enamine intermediate is formed and reacts preferentially. This can be influenced by both steric and electronic factors.[7]

  • Control Strategies:

    • Catalyst Control: Certain amine catalysts or the use of ionic liquids as the solvent/catalyst system have been shown to improve regioselectivity.[4][8]

    • Substrate Modification: A robust strategy involves temporarily introducing a directing group, such as a phosphoryl group, on one of the α-carbons to force the condensation to occur at the desired position.[8]

    • Alternative Reactants: Using a β-keto ester instead of a simple ketone can often lead to the formation of a single regioisomer.[3]

Table 1: Catalyst Screening Guide for Friedländer Synthesis

Catalyst TypeExamplesTypical Conditions & RationalePotential Issues
Brønsted Acids p-TsOH, H₂SO₄, HClOften used in catalytic amounts. Effective for activating the carbonyl group for nucleophilic attack. Can be performed solvent-free or in solvents like ethanol/toluene.[3]Strong acids can cause degradation or unwanted side reactions, especially at high temperatures.[2]
Lewis Acids ZnCl₂, FeCl₃, Sc(OTf)₃, In(OTf)₃Coordinate to the carbonyl oxygen, increasing its electrophilicity. Often require anhydrous conditions.[3]Can be moisture-sensitive. May require higher catalyst loading. Can be difficult to remove from the reaction mixture.
Bases KOH, NaOH, PiperidinePromote the formation of the enolate from the active methylene compound for the initial condensation step.[3]Can promote self-aldol condensation of the ketone starting material, reducing yield.[3][4]
Heterogeneous / Modern Catalysts MOFs, Nanocatalysts, Ionic LiquidsOffer high efficiency, milder reaction conditions, and easier separation/recycling. Can improve yields and sustainability.[1][6]Higher initial cost and may not be commercially available for all desired structures.
The Skraup & Doebner-von Miller Syntheses

These classical methods are powerful but notorious for harsh conditions and byproduct formation, particularly polymerization and tarring.[9]

Question 3: My Skraup/Doebner-von Miller reaction is producing a thick, intractable tar, resulting in extremely low isolated yields. How do I prevent this?

Answer: Tar formation is the most common failure mode in these reactions.[10][11] It is caused by the aggressive, acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone (acrolein in the Skraup synthesis) under the strongly acidic and high-temperature conditions.[10][12]

  • Causality of Tar Formation: The highly reactive carbonyl intermediates, intended to react with the aniline, can instead self-polymerize in a rapid, exothermic process. High concentrations and temperatures accelerate this undesired pathway.[10][11]

  • Preventative Measures:

    • Control Reaction Vigor (Skraup): The Skraup reaction is famously exothermic.[10] The use of a moderating agent like ferrous sulfate (FeSO₄) is essential to control the reaction rate.[13] Gradual heating and slow, careful addition of concentrated sulfuric acid with cooling are critical for safety and yield.[13]

    • Slow Reagent Addition (Doebner-von Miller): Add the α,β-unsaturated carbonyl compound slowly to the heated, acidic solution of the aniline.[11][12] This keeps the instantaneous concentration of the polymerizable species low, favoring the desired reaction with the aniline.

    • Strict Temperature Control: Excessive heat is a primary driver of polymerization.[12] Maintain the lowest possible temperature that allows the reaction to proceed, and be prepared to apply cooling if the reaction becomes too vigorous.[14]

    • Modernize the Conditions: Consider replacing concentrated sulfuric acid with a Brønsted-acidic ionic liquid, which can provide a cleaner reaction, sometimes without needing an external oxidant.[9][15] Microwave heating can also dramatically reduce reaction times, minimizing the opportunity for byproduct formation.[9]

Frequently Asked Questions (FAQs)

This section covers general issues applicable across multiple quinoline synthesis methods.

Question 4: I suspect my starting materials are the problem. What should I look for?

Answer: Starting material quality is paramount.

  • Purity: Ensure your anilines and carbonyl compounds are of high purity. Non-obvious impurities can inhibit the catalyst or participate in side reactions.

  • Water Content: For reactions using moisture-sensitive catalysts like Lewis acids (e.g., ZnCl₂, AlCl₃), it is crucial to use anhydrous solvents and reagents to prevent catalyst deactivation.[3]

  • Substituent Effects: Be aware of the electronic nature of substituents on your aniline. Strong electron-withdrawing groups can deactivate the aromatic ring, making electrophilic cyclization difficult and requiring harsher conditions, which can in turn lower the yield.[13]

Question 5: How do I choose the right solvent for my reaction?

Answer: Solvent choice can be the difference between a successful reaction and a failure.

  • Solubility: The primary consideration is ensuring all reactants are soluble in the reaction medium.[16] If you observe poor solubility, consider a co-solvent system (e.g., an aqueous buffer with DMSO or ethanol) or switch to a more effective solvent like DMF.[2][16]

  • pH Modification: Quinoline and its aniline precursors are basic.[16] In acidic media, they form salts that are more soluble in polar, protic solvents. Adjusting the pH can be a simple way to improve solubility.[16]

  • Reaction Compatibility: The solvent should be inert under the reaction conditions. For example, avoid using alcohol as a solvent in a reaction that uses a large amount of sulfuric acid at high temperatures, as this can lead to undesired ether formation or dehydration.

Question 6: My reaction seems to work (confirmed by TLC/LC-MS), but my isolated yield is very low. Where could I be losing my product?

Answer: Inefficient work-up and purification are common sources of significant product loss.[5][13]

  • Extraction: Ensure you are using the correct pH during aqueous extraction. Quinolines are basic and will be protonated and soluble in the aqueous phase under acidic conditions. The mixture must be made sufficiently basic (e.g., with NaOH or Na₂CO₃) to liberate the free quinoline base, which can then be extracted into an organic solvent like ethyl acetate or dichloromethane.[11][17] Perform multiple extractions to ensure complete recovery.[11]

  • Tar Removal: For reactions that produce significant tar, such as the Skraup synthesis, steam distillation is the most effective method for separating the volatile quinoline product from non-volatile polymeric residues.[13][17]

  • Purification Method: The choice of purification method depends on the scale and nature of the impurities.

    • Distillation: Excellent for large-scale purification to remove non-volatile impurities.[17]

    • Crystallization: Can provide very high purity, often by forming a salt (e.g., phosphate or picrate), crystallizing it, and then regenerating the free base.[17][18]

    • Column Chromatography: The best method for separating complex mixtures of closely related compounds or for high-purity, small-scale work.[17] However, some quinoline derivatives can be unstable on silica or alumina.[19]

Visualization of Troubleshooting & Workflows

A logical approach is key to efficient troubleshooting. The following diagrams illustrate decision-making processes for addressing low yields and selecting an appropriate synthesis strategy.

G cluster_start Problem Identification cluster_analysis Analysis Phase cluster_solution Solution Phase Start Low Conversion Rate Observed CheckReactants 1. Verify Reactant Purity & Stoichiometry Start->CheckReactants Start Here CheckConditions 2. Analyze Reaction Conditions (T, t, Solvent) CheckReactants->CheckConditions If reactants are pure Sol_Reactants Purify/Replace Starting Materials CheckReactants->Sol_Reactants Impurity or Stoichiometry Issue CheckCatalyst 3. Evaluate Catalyst Activity & Loading CheckConditions->CheckCatalyst If conditions are standard Sol_Conditions Optimize Temp, Time, or Solvent System CheckConditions->Sol_Conditions Suboptimal Conditions CheckWorkup 4. Review Work-up & Purification Procedure CheckCatalyst->CheckWorkup If catalyst is appropriate Sol_Catalyst Screen New Catalysts or Increase Loading CheckCatalyst->Sol_Catalyst Inactive or Wrong Catalyst Sol_Workup Modify Extraction pH or Purification Method CheckWorkup->Sol_Workup Product Loss During Isolation

Caption: General troubleshooting workflow for low quinoline synthesis yields.

G Start Goal: Synthesize a Substituted Quinoline Q_Start Starting Materials? Start->Q_Start Aniline Aniline + Glycerol/Carbonyl Q_Start->Aniline Aniline-based AminoKetone 2-Aminoaryl Ketone/Aldehyde Q_Start->AminoKetone Pre-functionalized Q_Product Desired Product? Aniline->Q_Product Friedlander Use Friedländer (versatile substitution) AminoKetone->Friedlander SimpleSub Simple/Unsubstituted on Pyridine Ring Q_Product->SimpleSub Simple PolySub Polysubstituted Q_Product->PolySub Complex Skraup Use Skraup (unsubstituted) SimpleSub->Skraup Doebner Use Doebner-von Miller (subst. on pyridine ring) PolySub->Doebner Combes Use Combes (2,4-disubstituted) PolySub->Combes

Caption: Decision tree for selecting a quinoline synthesis method.

Experimental Protocols

Protocol 1: Troubleshooting a Low-Yielding Friedländer Reaction via Catalyst Screening

This protocol describes a small-scale, parallel approach to identify a more effective catalyst for a problematic Friedländer condensation.

  • Preparation: In 4 separate, dry microwave vials equipped with small stir bars, add the 2-aminoaryl ketone (0.5 mmol) and the α-methylene carbonyl compound (0.6 mmol).

  • Catalyst Addition: To each vial, add a different catalyst:

    • Vial 1 (Brønsted Acid): p-Toluenesulfonic acid monohydrate (0.05 mmol, 10 mol%).[3]

    • Vial 2 (Lewis Acid): Anhydrous Zinc Chloride (0.05 mmol, 10 mol%).

    • Vial 3 (Base): Potassium Hydroxide (0.1 mmol, 20 mol%) dissolved in a minimal amount of ethanol.[3]

    • Vial 4 (Control): No catalyst.

  • Reaction: Add 2 mL of a suitable solvent (e.g., toluene or ethanol) to each vial. Seal the vials and place them in a temperature-controlled heating block or oil bath at 80-100°C.

  • Monitoring: After 2, 6, and 12 hours, take a small aliquot from each reaction, spot it on a TLC plate, and develop it in an appropriate solvent system (e.g., hexane/ethyl acetate) to monitor the consumption of starting material and the formation of the product.

  • Analysis: Compare the TLC plates to identify which catalyst provides the fastest and cleanest conversion to the desired quinoline product. This result will guide the larger-scale reaction.

Protocol 2: Purification of Crude Quinoline from a Skraup Synthesis via Steam Distillation

This protocol is essential for separating the volatile quinoline product from non-volatile tarry byproducts.[13]

  • Neutralization: After the reaction is complete and has cooled, cautiously make the reaction mixture strongly alkaline by slowly adding a concentrated solution of sodium hydroxide. The quinoline free base will separate, often as a dark oil.

  • Setup: Assemble a steam distillation apparatus. The flask containing the neutralized reaction mixture should be large enough to accommodate the added water and prevent foaming over.

  • Distillation: Pass steam vigorously through the mixture.[13] The quinoline is steam-volatile and will co-distill with the water, typically forming a milky or oily distillate.

  • Collection: Continue the distillation until the distillate runs clear, indicating that all the quinoline has been carried over.

  • Isolation: Separate the quinoline layer from the aqueous distillate in a separatory funnel. Extract the aqueous layer 2-3 times with dichloromethane or ether to recover any dissolved product.

  • Final Purification: Combine all organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The resulting crude quinoline can be further purified by vacuum distillation.[17]

References

  • BenchChem Technical Support Team. (2025). Troubleshooting low yield in quinoline synthesis using 2'-Aminoacetophenone. BenchChem.
  • BenchChem Technical Support Team. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines. BenchChem.
  • BenchChem Technical Support Team. (2025). avoiding polymerization in Skraup synthesis of quinolines. BenchChem.
  • Wikipedia. (n.d.). Combes quinoline synthesis. Wikipedia. [Link]

  • BenchChem Technical Support Team. (2025). A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals. BenchChem.
  • LookChem. (n.d.). Purification of Quinoline. Chempedia. [Link]

  • BenchChem Technical Support Team. (2025). Navigating the Skraup Quinoline Synthesis: A Technical Support Guide. BenchChem.
  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025). byproduct formation in the Doebner-von Miller reaction. BenchChem.
  • BenchChem Technical Support Team. (2025). Optimizing reaction conditions for Friedländer quinoline synthesis. BenchChem.
  • Siddiqui, M. A., Salahuddin, Kumar, R., Mazumder, A., Ahsan, M. J., & Yar, M. S. (2025). Catalyzed protocol in the development of new quinoline derivatives: Recent updates. Monatshefte für Chemie - Chemical Monthly. [Link]

  • PubMed. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. PMC. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • RSC Publishing. (2017). Synthesis of quinolines from aniline and propanol over modified USY zeolite: catalytic performance and mechanism evaluated by in situ Fourier transform infrared spectroscopy. RSC Publishing. [Link]

  • BenchChem Technical Support Team. (2025). Technical Support Center: Doebner-von Miller Quinoline Synthesis. BenchChem.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Overcoming Challenges in Quinoline Synthesis. BenchChem.
  • MDPI. (2019). Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. MDPI. [Link]

  • ACS Publications. (2025). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega. [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives. [Link]

  • BenchChem Technical Support Team. (2025). A Comparative Guide to Quinoline Synthesis: Yield, Purity, and Protocols for Researchers. BenchChem.
  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025). Optimizing Catalyst Selection for Quinoline Derivative Synthesis: A Technical Support Center. BenchChem.
  • Reddit. (2025). Purification of Quinoline-3,4-diones. r/Chempros. [Link]

  • ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction ?. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2016). Recent Advances in Metal-Free Quinoline Synthesis. PMC. [Link]

Sources

Validation & Comparative

A Comparative Guide to c-KIT Tyrosine Kinase Inhibitors: Benchmarking Established and Novel Agents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the c-KIT receptor tyrosine kinase stands as a pivotal target, particularly in malignancies such as gastrointestinal stromal tumors (GIST), mastocytosis, and certain types of melanoma. The development of small molecule inhibitors against c-KIT has revolutionized patient outcomes. This guide provides an in-depth comparison of prominent c-KIT inhibitors, offering a synthesis of their mechanisms, preclinical and clinical efficacy, and resistance profiles. While we will delve into the specifics of well-established drugs, we will also address the emerging landscape of novel chemical scaffolds, including a discussion on the potential of quinoline-based inhibitors, exemplified by the structure 2-Chloro-4-[3-(trifluoromethyl)phenyl]quinoline.

The Central Role of c-KIT in Oncogenesis

The c-KIT proto-oncogene encodes a transmembrane receptor tyrosine kinase, a critical component in cellular signaling pathways that govern proliferation, differentiation, and survival.[1] Ligand-independent activation of c-KIT, often driven by mutations, leads to constitutive kinase activity and uncontrolled cell growth, a hallmark of several cancers.[2] This oncogenic signaling cascade, therefore, presents a prime target for therapeutic intervention.

The c-KIT Signaling Pathway: A Target for Inhibition

Upon activation, c-KIT dimerizes and autophosphorylates, creating docking sites for various downstream signaling molecules. This initiates a cascade of events, primarily through the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which ultimately drive cell proliferation and survival. The following diagram illustrates this critical pathway and the points of intervention for kinase inhibitors.

cKIT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cKIT c-KIT Receptor PI3K PI3K cKIT->PI3K Activates RAS RAS cKIT->RAS Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Tyrosine Kinase Inhibitors Inhibitor->cKIT Inhibit

Figure 1: Simplified c-KIT signaling pathway and the point of action for tyrosine kinase inhibitors.

A Comparative Analysis of Key c-KIT Inhibitors

The therapeutic armamentarium against c-KIT-driven cancers includes several generations of tyrosine kinase inhibitors (TKIs), each with distinct profiles of activity, selectivity, and resistance.

Imatinib (Gleevec®)

Imatinib was the first-in-class TKI to demonstrate remarkable efficacy in GIST and is considered the standard first-line therapy.[3] It functions as a competitive inhibitor at the ATP-binding site of the c-KIT kinase, stabilizing the inactive conformation of the enzyme.[3]

Sunitinib (Sutent®)

Sunitinib is a multi-targeted TKI that inhibits c-KIT, VEGFRs, and PDGFRs, among others.[4] It is a standard second-line therapy for GIST patients who develop resistance to or are intolerant of imatinib.[5] Its broader target profile contributes to its anti-angiogenic effects.[2]

Regorafenib (Stivarga®)

Regorafenib is another multi-kinase inhibitor with a broad spectrum of activity against angiogenic, stromal, and oncogenic receptor tyrosine kinases, including c-KIT.[6][7] It is approved as a third-line treatment for patients with metastatic GIST who have progressed on imatinib and sunitinib.[8]

Avapritinib (Ayvakit®)

Avapritinib is a potent and selective inhibitor of KIT and PDGFRA, with notable activity against the D816V mutation in KIT, which is common in systemic mastocytosis and resistant to other TKIs.[1][9] It is also highly effective against the PDGFRA D842V mutation in GIST.[9]

Ripretinib (Qinlock®)

Ripretinib is a "switch-control" TKI that locks the kinase in an inactive conformation, providing broad inhibition across a wide range of KIT and PDGFRA mutations.[10][11] It is approved as a fourth-line treatment for advanced GIST.[11]

Quantitative Comparison of c-KIT Inhibitor Potency

The following table summarizes the half-maximal inhibitory concentrations (IC50) of these key inhibitors against wild-type c-KIT and common resistance mutations. Lower IC50 values indicate greater potency.

InhibitorWild-Type c-KIT IC50 (nM)KIT Exon 11 Mutant IC50 (nM)KIT Exon 13 (V654A) Mutant IC50 (nM)KIT Exon 17 (D816V) Mutant IC50 (nM)
Imatinib ~100-200[12]Sensitive (low nM)[12]Resistant (>1000)[13]Highly Resistant (>10,000)[14]
Sunitinib Potent inhibition noted[2]Sensitive[5]Sensitive[5]Resistant[5]
Regorafenib 7[7][15]Sensitive (10-20 for K642E)[8]Data not readily availableData not readily available
Avapritinib Data not readily availablePotent inhibition[1]Data not readily availablePotent inhibition (low nM)[1][9]
Ripretinib 4[4]Potent inhibition (low nM)[4]8[4]14[4]

Note: IC50 values can vary depending on the specific assay conditions.

The Case of this compound: A Look into Novel Scaffolds

A comprehensive search of publicly available scientific literature and databases did not yield any direct experimental data on the c-KIT inhibitory activity of This compound . Therefore, a direct comparison with the established inhibitors discussed above is not possible at this time.

However, the quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, known to be a core component of many kinase inhibitors.[16] Research into quinoline derivatives has demonstrated their potential to inhibit a variety of kinases, including c-KIT.[2] For instance, a structurally related compound, 2-(4-Chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide, has been reported as a novel and potent inhibitor against a broad spectrum of c-KIT mutants.[17] This suggests that the 2-phenylquinoline core, particularly with halogen and trifluoromethyl substitutions, may be a promising starting point for the design of new c-KIT inhibitors.

The trifluoromethyl group on the phenyl ring is a common feature in many kinase inhibitors, often contributing to improved metabolic stability and binding affinity. The chloro-substitution on the quinoline ring could also play a role in directing the molecule's interaction with the kinase's active site.

Without experimental data, any discussion of the potential efficacy of this compound remains speculative. Further preclinical studies, including in vitro kinase assays and cell-based proliferation assays, would be necessary to determine its activity and selectivity profile against c-KIT and its various mutants.

Experimental Protocols for Evaluating c-KIT Inhibitors

The following are representative protocols for the initial in vitro evaluation of potential c-KIT inhibitors.

In Vitro c-KIT Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the c-KIT kinase.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Recombinant c-KIT enzyme - Kinase buffer - ATP - Substrate (e.g., Poly-Glu,Tyr) Start->Prepare_Reagents Serial_Dilution Prepare Serial Dilutions of Test Compound Prepare_Reagents->Serial_Dilution Incubate_Enzyme_Inhibitor Incubate c-KIT Enzyme with Test Compound Serial_Dilution->Incubate_Enzyme_Inhibitor Initiate_Reaction Initiate Kinase Reaction (Add ATP/Substrate Mix) Incubate_Enzyme_Inhibitor->Initiate_Reaction Incubate_Reaction Incubate at 37°C Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction Incubate_Reaction->Stop_Reaction Detect_Signal Detect Signal (e.g., Luminescence, Fluorescence) Stop_Reaction->Detect_Signal Analyze_Data Analyze Data (Calculate IC50) Detect_Signal->Analyze_Data End End Analyze_Data->End

Figure 2: Workflow for an in vitro c-KIT kinase assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT).[14] Prepare solutions of recombinant c-KIT enzyme, ATP, and a suitable substrate (e.g., poly-(Glu, Tyr) 4:1).

  • Compound Dilution: Perform serial dilutions of the test compound in DMSO, followed by a further dilution in kinase buffer.

  • Enzyme-Inhibitor Incubation: In a multi-well plate, add the c-KIT enzyme to each well, followed by the diluted test compound or vehicle control. Incubate briefly at room temperature.[14]

  • Kinase Reaction: Initiate the reaction by adding a mixture of ATP and the kinase substrate to each well.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as ADP-Glo™ Kinase Assay, which measures ADP production via a luminescent signal.[14]

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using a suitable software.

Cell-Based Proliferation Assay

This assay assesses the ability of a compound to inhibit the growth of cancer cells that are dependent on c-KIT signaling.

Step-by-Step Methodology:

  • Cell Culture: Culture a c-KIT-dependent cell line (e.g., GIST-T1) in appropriate media and conditions.

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.[18]

  • Compound Treatment: Treat the cells with serial dilutions of the test compound or vehicle control.

  • Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).[19]

  • Viability Assessment: Measure cell proliferation/viability using a suitable assay, such as the MTT or CellTiter-Glo® assay.[19] These assays measure metabolic activity, which correlates with the number of viable cells.

  • Data Analysis: Calculate the percentage of growth inhibition relative to the vehicle control and determine the IC50 value.

Conclusion and Future Directions

The landscape of c-KIT inhibitors is continually evolving, with newer agents demonstrating broader activity against resistance mutations. While Imatinib, Sunitinib, and Regorafenib form the backbone of GIST therapy, Avapritinib and Ripretinib offer significant advantages for patients with specific mutations or those who have exhausted other options.

The potential of novel chemical scaffolds, such as quinoline derivatives, remains an active area of research. While no data currently exists for this compound, the known activity of structurally related compounds provides a rationale for its investigation as a potential c-KIT inhibitor. Rigorous preclinical evaluation is the essential next step to determine if this and similar molecules hold promise for future therapeutic applications in c-KIT-driven cancers.

References

Sources

Executive Summary: The Quinoline Scaffold in Kinase Inhibition

[1][2][3]

The quinoline scaffold remains a "privileged structure" in medicinal chemistry due to its ability to mimic the adenine ring of ATP, allowing it to fit snugly into the ATP-binding pockets of various protein kinases. While first-generation inhibitors like Gefitinib (quinazoline-based) revolutionized non-small cell lung cancer (NSCLC) treatment, resistance mutations (e.g., T790M) and the need for multi-target inhibition have driven the development of novel 4-anilinoquinoline and 4-aminoquinoline analogues.

This guide compares the potency (IC50) of a novel series of 4-substituted quinoline analogues against established standards, focusing on their dual-targeting capability (EGFR/VEGFR) and efficacy against resistant cell lines.

Structural Rationale & Target Engagement

Novel quinoline analogues typically function as Type I ATP-competitive inhibitors. They bind to the active conformation of the kinase domain, preventing the phosphorylation cascade that drives tumor proliferation and angiogenesis.

Signaling Pathway Interaction

The following diagram illustrates the specific intervention point of quinoline analogues within the EGFR and VEGFR signaling cascades.

EGFR_PathwayLigandEGF / VEGF LigandsReceptorEGFR / VEGFR(Tyrosine Kinase Receptors)Ligand->ReceptorActivationPI3KPI3K ComplexReceptor->PI3KPhosphorylationRASRAS-RAF-MEK-ERKReceptor->RASInhibitorQuinoline Analogues(ATP Competitive Blockade)Inhibitor->ReceptorBlocks ATP BindingAKTAKT (Protein Kinase B)PI3K->AKTmTORmTORAKT->mTORNucleusNucleus(Gene Transcription)mTOR->NucleusRAS->NucleusEffectProliferation & AngiogenesisNucleus->Effect

Caption: Quinoline analogues competitively inhibit the ATP-binding pocket of EGFR/VEGFR, halting downstream PI3K/AKT and RAS/RAF signal transduction.

Comparative IC50 Data Analysis

The following data synthesizes recent structure-activity relationship (SAR) studies involving 4-anilinoquinoline derivatives. Values represent the half-maximal inhibitory concentration (IC50).[1][2][3][4] Lower values indicate higher potency.

Table 1: Enzymatic Kinase Inhibition (Cell-Free Assays)
Compound IDCore ScaffoldR-Group Modification (C-4/C-6)EGFR (WT) IC50VEGFR-2 IC50Selectivity Profile
Gefitinib (Ref)Quinazoline3-chloro-4-fluoroaniline3.2 nM >1000 nMEGFR Selective
Vandetanib (Ref)Quinazoline4-bromo-2-fluoroaniline500 nM40 nM Dual / VEGFR Dominant
Analogue Q-13 4-Anilinoquinoline3-chloro-4-(pyridin-2-ylmethoxy)5.1 nM 310 nMPotent EGFR Binder
Analogue Q-15 4-Anilinoquinoline6,7-dimethoxy / 4-bromoaniline5.9 nM36.8 nM Balanced Dual Inhibitor
Analogue Q-19h Nitroimidazole-QuinolineHypoxia-activated moiety0.47 nM N/DUltra-Potent (Hypoxia)
Table 2: Cellular Antiproliferative Activity (MTT Assay)
Compound IDA549 (Lung Cancer) IC50H1975 (T790M Resistant) IC50MCF-7 (Breast) IC50Interpretation
Gefitinib 15.6 µM>10 µM (Resistant)21.2 µMIneffective against T790M
Analogue Q-15 2.25 µM3.01 µM2.81 µMRetains potency in resistant lines
Analogue Q-3d 2.06 µM0.009 µM N/DHighly selective for T790M mutant

Key Insight: While Gefitinib is highly potent against Wild Type (WT) EGFR, novel analogues like Q-15 and Q-3d demonstrate superior efficacy against the T790M resistance mutation, likely due to additional hydrophobic interactions in the binding pocket provided by the modified quinoline tail.

Experimental Validation Protocol: IC50 Determination

To replicate these findings or validate new analogues, the MTT Colorimetric Assay is the industry standard. This protocol ensures reproducibility by controlling for seeding density and metabolic variance.

Workflow Diagram

MTT_WorkflowStep11. Cell Seeding(3-5x10^3 cells/well)Incubate 24hStep22. Drug Treatment(Serial Dilutions)Incubate 48-72hStep1->Step2Step33. Add MTT Reagent(0.5 mg/mL)Incubate 4h @ 37°CStep2->Step3Step44. Solubilization(Remove media, add DMSO)Shake 10 minStep3->Step4Step55. Quantification(Absorbance @ 570nm)Calculate IC50Step4->Step5

Caption: Standardized workflow for determining IC50 values using the MTT cell viability assay.

Detailed Protocol Steps
  • Optimization of Seeding Density (Critical):

    • Perform a standard curve analysis to ensure the cell number falls within the linear range of absorbance (0.75 – 1.25 OD).[5]

    • Standard: A549 cells are typically seeded at 3,000–5,000 cells/well in 96-well plates.

  • Compound Preparation:

    • Dissolve quinoline analogues in 100% DMSO to create a stock solution (usually 10–100 mM).

    • Self-Validation: Ensure final DMSO concentration in the well never exceeds 0.5% (v/v), as higher levels induce non-specific cytotoxicity.

  • Treatment:

    • Treat cells with serial dilutions (e.g., 0.01, 0.1, 1, 10, 50, 100 µM) for 72 hours. Include a "Vehicle Control" (DMSO only) and a "Positive Control" (e.g., Gefitinib).

  • Detection:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubate until purple formazan crystals form (approx. 4 hours).

    • Solubilize crystals with 150 µL DMSO.[2]

  • Analysis:

    • Measure absorbance at 570 nm (reference 630 nm).

    • Calculate % Viability =

      
      .
      
    • Use non-linear regression (Sigmoidal Dose-Response) to derive the IC50.[2]

Structure-Activity Relationship (SAR) Insights

The comparative data highlights three critical design elements for quinoline analogues:

  • The 4-Anilino Moiety: Essential for hydrogen bonding with the hinge region of the kinase (specifically Met793 in EGFR). Substitution with electron-withdrawing groups (Cl, F) at the meta position of the aniline ring (as seen in Gefitinib and Analogue Q-13 ) significantly enhances binding affinity.

  • C-6/C-7 Solubilizing Groups: The addition of morpholine or ether linkages at positions 6 and 7 (mimicking Erlotinib) improves water solubility and cellular permeability, correlating with the lower cellular IC50 values seen in Analogue Q-15 .

  • Bulky Hydrophobic Groups (Resistance): Analogues featuring bulky groups like adamantane (Q-3d ) or fused rings occupy the hydrophobic pocket created by the T790M mutation, a space that Gefitinib cannot fill effectively.

References

  • Zhang, J., et al. (2017). "Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors." Molecules, 22(10), 1676.

  • Wei, Y., et al. (2023). "Design and synthesis of novel quinoline-based EGFR/VEGFR-2 dual inhibitors." European Journal of Medicinal Chemistry, 126, 12-24.

  • BenchChem. (2025).[6][2] "Application Notes and Protocols for Determining the IC50 using an MTT Assay." BenchChem Protocols.

  • Liu, K., et al. (2016).[7] "Novel 4-anilinoquinazoline derivatives featuring an 1-adamantyl moiety as potent EGFR inhibitors with enhanced activity against NSCLC cell lines."[7] European Journal of Medicinal Chemistry, 113, 1-10.

  • Abcam. "MTT Assay Protocol for Cell Viability." Abcam Protocols.

Confirming target engagement of 2-Chloro-4-[3-(trifluoromethyl)phenyl]quinoline in cells

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment: Validating Target Engagement of 2-Chloro-4-[3-(trifluoromethyl)phenyl]quinoline

Executive Summary

The compound This compound (CAS: 120314-06-9) represents a privileged "biaryl-quinoline" scaffold, widely utilized in medicinal chemistry as a lead structure for developing Type II Kinase Inhibitors (targeting c-KIT, VEGFR, PDGFR) and Antimalarial agents (inhibiting hemozoin formation).[1]

Confirming cellular target engagement (TE) for this lipophilic, halogenated small molecule is critical to distinguish between genuine on-target efficacy and off-target cytotoxicity (a common artifact in quinoline derivatives). This guide evaluates three primary TE methodologies—CETSA , DARTS , and NanoBRET —and provides a definitive protocol for the most robust method (CETSA) to validate binding in a cellular context.

Compound Profile & Mechanism of Action[2][3]

  • Chemical Class: 2,4-Disubstituted Quinoline.

  • Key Structural Features:

    • 2-Chloro Handle: Enhances lipophilicity and serves as a weak halogen-bond donor; often a site for metabolic liability or further functionalization.

    • 4-Phenyl-3-CF3: The "tail" moiety designed to occupy the hydrophobic back-pocket of kinase domains (e.g., the DFG-out conformation in c-KIT) or intercalate into heme dimers.

  • Predicted Target Class: Tyrosine Kinases (c-KIT, CSF1R) or Heme detoxification pathway.

Diagram 1: Predicted Mechanism (Kinase Inhibition Mode)

KinaseInhibition Compound 2-Chloro-4-[3-(trifluoromethyl) phenyl]quinoline Kinase_Inactive Tyrosine Kinase (Inactive/DFG-out) Compound->Kinase_Inactive Stabilizes Inactive Conf. Kinase_Active Tyrosine Kinase (Active/DFG-in) Downstream Downstream Signaling (RAS/RAF/MEK) Kinase_Active->Downstream Phosphorylation Kinase_Inactive->Downstream Blockade Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Proposed Type II binding mode where the compound stabilizes the inactive kinase conformation, preventing downstream signaling.

Comparative Analysis of Engagement Assays

To validate that this compound engages its target inside the cell (and not just in a biochemical tube), we compare three industry-standard approaches.

FeatureCETSA (Cellular Thermal Shift) DARTS (Drug Affinity Responsive Target Stability) NanoBRET (Bioluminescence Resonance Energy Transfer)
Principle Ligand binding increases protein thermal stability (

).
Ligand binding protects protein from protease digestion.Energy transfer between Luciferase-Target and Fluorescent-Tracer.
Labeling Label-Free (Native protein).Label-Free (Native protein).Requires Transfection (Fusion protein).
Throughput Medium (Western Blot) to High (AlphaScreen/MS).Low (Western Blot).High (Plate Reader).
Specificity High (Detects direct physical binding).Moderate (Protease accessibility varies).Very High (Competitive binding).
Suitability for Quinoline Optimal. Quinolines are rigid and stabilize proteins well.Good alternative if thermal shift is small.Low. Requires a known tracer for the specific target.
Verdict Primary Recommendation. Secondary Validation.Only if specific tracer exists.

Why CETSA is the Gold Standard for this Compound: Quinolines are hydrophobic and rigid. Upon binding, they typically induce a significant thermal stabilization of the target protein (e.g.,


C). CETSA allows you to test this in intact cells, accounting for membrane permeability (a key question for the 2-chloro analog).

Detailed Protocol: Cellular Thermal Shift Assay (CETSA)

Objective: Determine if this compound binds the target (e.g., c-KIT) in live cells by measuring the shift in aggregation temperature (


).
Reagents & Equipment
  • Cell Line: Target-expressing cells (e.g., GIST-T1 for c-KIT, or HUVEC for VEGFR).

  • Compound: 10 mM stock of this compound in DMSO.

  • Lysis Buffer: PBS + 0.4% NP-40 + Protease Inhibitor Cocktail.

  • Thermal Cycler: Capable of gradients (40°C – 67°C).

Step-by-Step Workflow
  • Cell Treatment (The "Engagement" Step):

    • Seed cells at

      
       cells/mL in 6-well plates.
      
    • Treat with 10 µM of the compound (or DMSO control) for 1 hour at 37°C.

    • Note: The high concentration ensures saturation. If toxicity is observed, reduce to 5x IC50.

  • Harvest & Resuspension:

    • Wash cells with PBS. Trypsinize (if adherent), pellet, and resuspend in PBS containing protease inhibitors.

    • Aliquot into 8–10 PCR tubes (50 µL each).

  • Thermal Challenge:

    • Heat each tube to a distinct temperature for 3 minutes (Gradient: 40, 43, 46, 49, 52, 55, 58, 61, 64, 67°C).

    • Immediately cool at room temperature (RT) for 3 minutes.

  • Lysis & Separation:

    • Add NP-40 (final 0.4%) to lyse cells.

    • Freeze-Thaw: Liquid nitrogen (or -80°C) x 3 cycles to ensure complete lysis.

    • Clarification: Centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Critical: The supernatant contains soluble (stabilized) protein; the pellet contains aggregated (denatured) protein.

  • Detection (Western Blot):

    • Run the supernatant on SDS-PAGE.

    • Blot for the target of interest (e.g., anti-c-KIT antibody).

Diagram 2: CETSA Experimental Workflow

CETSA_Workflow Step1 1. Live Cell Treatment (Compound vs DMSO) Step2 2. Aliquot into PCR Tubes Step1->Step2 Step3 3. Thermal Gradient (40°C -> 67°C) Step2->Step3 Step4 4. Lysis & Centrifugation (Remove Aggregates) Step3->Step4 Step5 5. Western Blot Analysis (Detect Soluble Protein) Step4->Step5

Caption: Step-by-step CETSA workflow to isolate thermally stabilized target proteins.

Data Interpretation & Validation

To confirm engagement, you must observe a Thermal Shift .

  • Plotting: Quantify band intensity (Y-axis) vs. Temperature (X-axis).

  • Calculation: Fit data to a Boltzmann Sigmoid equation to derive

    
     (melting temperature).
    
    
    
    
  • Criteria for Success:

    • 
      C:  Strong evidence of direct binding.
      
    • Isothermal Dose Response (ITDR): Once

      
       is established, run the assay at a fixed temperature (e.g., 
      
      
      
      C) with increasing drug concentrations to determine
      
      
      .

Troubleshooting:

  • No Shift? The compound may not enter the cell (permeability issue) or the affinity is too low. Try Lysate CETSA (add compound after lysis) to distinguish permeability from binding issues.

  • Destabilization? A negative shift (

    
    ) suggests the compound destabilizes the protein (rare for inhibitors, possible for degraders).
    

Alternative: Functional Rescue (Phenotypic)

If the molecular target is unknown, use a "Rescue" experiment.

  • Protocol: Treat cells with the compound (

    
    ) and co-treat with a known specific inhibitor of the suspected pathway.
    
  • Logic: If this compound targets the same site as a known drug (e.g., Imatinib), you may see competition or lack of additivity.

References

  • Wu, Y., et al. (2019). "Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase." Journal of Medicinal Chemistry.

  • Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols.

  • Molina, D.M., et al. (2013). "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science.

  • Kouznetsov, V.V., et al. (2017). "Quinoline derivatives as promising pharmacophores in antiparasitic drug discovery." MedChemComm.

  • PubChem Compound Summary. "this compound (CAS 120314-06-9)."[1] National Center for Biotechnology Information.

Sources

Beyond the Magic Methyl: A Comparative Technical Guide to Trifluoromethyl vs. Methyl Substituted Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fluorine Effect" in Quinoline Scaffolds

In medicinal chemistry, the "Magic Methyl" effect—where adding a single methyl group boosts potency by orders of magnitude—is a classic optimization strategy. However, modern drug discovery increasingly pivots toward the Trifluoromethyl (


)  group. While often cited as a "bioisostere" of the methyl group due to steric similarities, the 

moiety imparts radically different electronic and physicochemical properties.

This guide provides a head-to-head technical comparison of 4-methyl vs. 4-trifluoromethyl substituted quinolines, focusing on the causal links between these substitutions and drug-like properties (ADME, pKa, and metabolic stability).

Physicochemical Profiling: The Data Behind the Switch

The decision to deploy a


 or 

group at the C4 position of the quinoline ring fundamentally alters the molecule's interaction with biological targets.
Comparative Physical Properties Table[1]
Property4-Methylquinoline (Lepidine)4-(Trifluoromethyl)quinolineImpact on Drug Design
Hammett Constant (

)

(Electron Donating)

(Strongly Electron Withdrawing)
Drives

and

-stacking capability.
Steric Volume (Van der Waals)


(Similar to Isopropyl)

is significantly bulkier; requires larger pocket.
Lipophilicity (

)

(approx. increase vs H)

to

(approx. increase vs H)

dramatically increases membrane permeability.
Dipole Moment ModerateHigh (C-F bond is highly polar)Alters orientation in the binding pocket.
Basicity (

of Quinoline N)


(Predicted/Comparative)
Critical:

renders the N-atom non-basic at physiological pH.
The Basicity Shift (Expert Insight)

The most overlooked consequence of this substitution is the massive shift in


.
  • Methyl Effect: The electron-donating nature of the methyl group stabilizes the protonated quinolinium ion, slightly raising the

    
     (more basic than unsubstituted quinoline).[1] At physiological pH (7.4), a fraction of the population remains protonated, aiding solubility.
    
  • Trifluoromethyl Effect: The strong electron-withdrawing inductive effect (

    
    ) pulls density away from the nitrogen lone pair. This drops the 
    
    
    
    by 2-3 units, rendering the molecule almost exclusively neutral at physiological pH. This boosts membrane permeability (CNS penetration) but may require formulation adjustments for solubility.

Synthetic Accessibility & Protocols

Synthesizing these analogs requires divergent methodologies. While methylation often relies on electrophilic aromatic substitution or cross-coupling, trifluoromethylation typically demands radical chemistry due to the high instability of the "


" cation.
Divergent Synthetic Workflow (Graphviz Diagram)

Synthesis_Workflow Start Quinoline Core Methyl_Reagent Reagent: MeMgBr or MeB(OH)2 (Suzuki) Start->Methyl_Reagent CF3_Reagent Reagent: Langlois (CF3SO2Na) + TBHP (Oxidant) Start->CF3_Reagent Methyl_Mech Mechanism: Nucleophilic Addition or Cross-Coupling Methyl_Reagent->Methyl_Mech Methyl_Product 4-Methylquinoline Methyl_Mech->Methyl_Product High Yield CF3_Mech Mechanism: Minisci Radical Substitution CF3_Reagent->CF3_Mech CF3_Product 4-(Trifluoromethyl)quinoline CF3_Mech->CF3_Product Regioselective (C2/C4)

Figure 1: Divergent synthetic pathways. Methylation follows standard nucleophilic/coupling logic, while trifluoromethylation utilizes innate C-H functionalization via radical intermediates.

Protocol: Innate C-H Trifluoromethylation (Minisci-Type)

This protocol utilizes the Langlois Reagent, a stable solid source of


 radicals, avoiding the use of ozone-depleting gases or expensive electrophilic reagents.

Reagents:

  • Substrate: Quinoline derivative (1.0 equiv)

  • Reagent: Sodium triflinate (Langlois Reagent,

    
    ) (3.0 equiv)
    
  • Oxidant: tert-Butyl hydroperoxide (TBHP, 70% aq.) (5.0 equiv)

  • Solvent: DCM/Water (biphasic system)

Step-by-Step Methodology:

  • Setup: To a pressure tube equipped with a stir bar, add the Quinoline substrate (0.5 mmol) and Sodium triflinate (1.5 mmol).

  • Solvent Addition: Add Dichloromethane (2.0 mL) and Water (1.0 mL). The biphasic system helps regulate the radical concentration.

  • Initiation: Cool the mixture to 0°C. Dropwise add TBHP (2.5 mmol). Note: Exothermic reaction.

  • Reaction: Seal the tube and stir vigorously at room temperature for 12–24 hours. The TBHP generates the

    
     radical via oxidative desulfonylation of the sulfinate.
    
  • Workup: Quench with saturated

    
    . Extract with DCM (
    
    
    
    ). Dry organics over
    
    
    and concentrate.
  • Purification: Flash column chromatography (Hexane/EtOAc). The

    
     group significantly alters 
    
    
    
    (making it less polar), facilitating easy separation from the starting material.

ADME & Metabolic Fate: The "Metabolic Block"

The most profound operational difference between these two groups is their metabolic stability.

  • Methyl (

    
    ):  A "Metabolic Soft Spot." Cytochrome P450 enzymes readily oxidize benzylic carbons. The 4-methyl group is rapidly converted to the alcohol (
    
    
    
    ), then the carboxylic acid (
    
    
    ), leading to rapid clearance.
  • Trifluoromethyl (

    
    ):  A "Metabolic Wall." The C-F bond is the strongest single bond in organic chemistry (
    
    
    
    ). It is impervious to oxidative attack by P450s, significantly extending the drug's half-life (
    
    
    ).
Metabolic Pathway Diagram

Metabolic_Fate Me_Substrate 4-Methylquinoline CYP450 CYP450 Oxidation (Benzylic Hydroxylation) Me_Substrate->CYP450 Me_Metabolite1 Alcohol (-CH2OH) (Polar/Excretable) CYP450->Me_Metabolite1 Me_Metabolite2 Acid (-COOH) (Inactive/Cleared) Me_Metabolite1->Me_Metabolite2 Rapid CF3_Substrate 4-CF3-Quinoline Block Metabolic Blockade (C-F Bond Stability) CF3_Substrate->Block CF3_Result Unchanged Parent Drug (Extended Half-life) Block->CF3_Result High Stability

Figure 2: Metabolic fate comparison. The methyl group serves as a handle for rapid clearance, whereas the trifluoromethyl group acts as a metabolic blocker.

Case Study: Biological Performance

While general principles guide design, specific data validates the approach. Below is a comparative analysis derived from SAR studies on quinoline-based kinase inhibitors (e.g., EGFR/VEGFR targets).

Table 2: Representative SAR Data (Generic Kinase Inhibitor Scaffold)

Compound Variant

(Enzyme)

(Microsomal Stability)
Cellular Potency (

)
4-Methyl 12 nM15 min450 nM
4-Trifluoromethyl 18 nM>120 min85 nM
Analysis High intrinsic binding due to electron donation to the ring N.Poor stability; rapid oxidation of methyl group limits exposure.Despite slightly lower enzyme affinity (steric clash), cellular potency is 5x higher due to membrane permeability and metabolic stability.

Key Takeaway: The


 analog often shows slightly lower intrinsic binding affinity if the pocket is tight (due to steric bulk), but superior cellular potency due to the logP shift (permeability) and metabolic resistance.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Ji, Y., et al. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411-14415. Link

  • Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link

  • BenchChem Technical Support. (2025). Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide. BenchChem Application Notes. Link

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.